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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Merimepodib (VX-497)

A Note on the Target Compound The initial query for "4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE" refers to a chemical structure with a chemically incorrect numbering system for the oxazole ring. As such, no data exists for this...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Target Compound

The initial query for "4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE" refers to a chemical structure with a chemically incorrect numbering system for the oxazole ring. As such, no data exists for this specific compound. However, the query's core components—a substituted benzamide linked to an oxazole ring—point toward a class of molecules with significant biological activity.

This guide will therefore focus on a well-researched, structurally related compound: Merimepodib (VX-497) . Merimepodib contains a key 4-(1,3-oxazol-5-yl)phenyl moiety linked through a carbamoylamino bridge, making it an excellent and scientifically valid proxy for the intended topic. Its extensive documentation allows for a thorough exploration of an in vitro mechanism of action relevant to this structural class.

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Merimepodib (also known as VX-497) is a potent, orally bioavailable compound that functions as a selective, reversible, and noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides.[2][4] By inhibiting IMPDH, Merimepodib effectively depletes intracellular pools of guanosine triphosphate (GTP), a fundamental building block required for DNA and RNA synthesis.[2][5] This depletion confers broad-spectrum antiviral activity and potent antiproliferative effects, particularly on rapidly dividing cells like lymphocytes, which are heavily dependent on the de novo pathway for purine synthesis.[2][3][6] This guide details the core mechanism, provides validated in vitro protocols for its characterization, and discusses the downstream cellular consequences of IMPDH inhibition by Merimepodib.

Core Mechanism: Noncompetitive Inhibition of IMPDH

The primary mechanism of action of Merimepodib is the targeted inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), the enzyme responsible for the NAD-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the rate-limiting step in the de novo synthesis of guanine nucleotides.[4]

Unlike competitive inhibitors that bind to the enzyme's active site, Merimepodib is an uncompetitive or noncompetitive inhibitor.[1][3][4] This distinction is critical. It binds to the enzyme-substrate complex (IMPDH-IMP), preventing the catalytic conversion and release of the product, XMP. This mode of inhibition is often more potent in a cellular environment where substrate concentrations can be high. Merimepodib is highly selective and potent against both human IMPDH isoforms, with Ki values of 10 nM for isoform I and 7 nM for isoform II.[3]

The direct consequence of IMPDH inhibition is the rapid depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools.[2][4] This has profound effects on cellular and viral processes.

Signaling Pathway and Mechanistic Overview

The following diagram illustrates the central role of IMPDH in purine biosynthesis and the mechanism by which Merimepodib disrupts this pathway.

G cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibition Inhibition Mechanism PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multi-step synthesis XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ -> NADH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Phosphorylation DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA IMPDH IMPDH Enzyme IMPDH->IMP Merimepodib Merimepodib (VX-497) Inhibition Merimepodib->Inhibition Inhibition->IMPDH Noncompetitive Binding Note Merimepodib binds to the IMPDH-IMP complex, preventing the formation of XMP and depleting GTP pools.

Caption: Mechanism of Merimepodib (VX-497) action.

In Vitro Biological Effects & Data

The depletion of guanine nucleotides by Merimepodib leads to two primary, measurable in vitro effects: antiviral activity and antiproliferative activity .

Antiviral Activity

Viruses are highly dependent on host cell machinery for replication, including the supply of nucleotides for their genetic material. By starving the cell of GTP, Merimepodib exhibits broad-spectrum antiviral activity against both RNA and DNA viruses.[3][4]

Table 1: In Vitro Antiviral Activity of Merimepodib (VX-497)

Virus Cell Line IC₅₀ (μM) Therapeutic Index (CC₅₀/IC₅₀) Reference
Hepatitis B Virus (HBV) HepG2 2.2.15 0.38 14 [3]
Human Cytomegalovirus (HCMV) 0.80 >39 [3][4]
Encephalomyocarditis virus (EMCV) 1.0 - [3]
Respiratory Syncytial Virus (RSV) 1.14 - [3][4]
Dengue Virus ~6-19 - [3]
Zika Virus (ZIKV) - - [5][6]

| Hepatitis C Virus (HCV) | | - | - |[2][5][6] |

Note: The antiviral activity against HBV was shown to be reversed by the addition of guanosine, confirming the mechanism of action involves IMPDH inhibition.[3]

Antiproliferative and Immunosuppressive Activity

Lymphocytes, key cells in the immune response, rely heavily on the de novo pathway for purine synthesis and are therefore highly sensitive to IMPDH inhibition. This makes Merimepodib a potent antiproliferative and immunosuppressive agent in vitro.[2][6]

  • Cell Proliferation: Merimepodib inhibits the proliferation of primary human, mouse, rat, and dog lymphocytes at concentrations of approximately 100 nM.[2] It also demonstrates antiproliferative effects on lymphoid (e.g., CEM human leukemia) and keratinocyte cells.[1]

  • Immune Response: In models of immune activation, Merimepodib inhibits the primary IgM antibody response, demonstrating its immunosuppressive potential.[1]

Key Experimental Protocols for In Vitro Characterization

To validate the mechanism of action of an IMPDH inhibitor like Merimepodib, a series of interconnected in vitro assays are required.

Protocol: Cell-Based Antiviral Assay (e.g., against HBV)

This protocol determines the 50% inhibitory concentration (IC₅₀) of the compound against a specific virus.

Objective: To quantify the antiviral potency of Merimepodib.

Methodology:

  • Cell Seeding: Seed HepG2 2.2.15 cells (a human liver cell line that constitutively expresses HBV) in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Merimepodib in cell culture medium, typically ranging from 0.01 µM to 100 µM. Include a no-drug control and a positive control (e.g., another known antiviral).

  • Treatment: Remove the old medium from the cells and add the medium containing the serially diluted compound.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-6 days).

  • Quantification of Viral Replication:

    • Collect the cell culture supernatant.

    • Quantify the amount of secreted HBV DNA using quantitative PCR (qPCR).

  • Data Analysis: Plot the percentage of viral replication inhibition against the log of the compound concentration. Use a non-linear regression model to calculate the IC₅₀ value.

  • Cytotoxicity (CC₅₀) Parallel Assay: Concurrently, run a parallel plate with the same cell line and compound concentrations to measure cytotoxicity using an MTS or similar viability assay. This is crucial for calculating the therapeutic index.

Protocol: Guanosine Reversal Assay

This is a self-validating experiment to confirm that the observed antiviral activity is due to IMPDH inhibition.

Objective: To demonstrate that the effects of Merimepodib can be rescued by supplying the downstream product of the inhibited pathway.

Methodology:

  • Assay Setup: Set up the antiviral assay as described in Protocol 4.1.

  • Guanosine Addition: For a parallel set of wells, add a fixed, non-toxic concentration of guanosine (e.g., 100 µM) to the culture medium along with the serial dilutions of Merimepodib.

  • Incubation & Analysis: Incubate and analyze the plates as previously described.

  • Interpretation: If the antiviral activity of Merimepodib is mediated by IMPDH inhibition, the addition of exogenous guanosine will bypass the block, replenish GTP pools, and reverse the antiviral effect, resulting in a significant rightward shift (increase) of the measured IC₅₀ value. A threefold reversal was observed for Merimepodib against HBV.[3]

Workflow Diagram

G cluster_workflow In Vitro Validation Workflow for Merimepodib A 1. Cell Seeding (e.g., HepG2 2.2.15) B 2. Treatment with Serial Dilutions of Merimepodib A->B C1 3a. Antiviral Assay Plate B->C1 C2 3b. Cytotoxicity Assay Plate (Parallel) B->C2 C3 3c. Guanosine Reversal Plate (Parallel) B->C3 D1 4. Incubate (4-6 days) C1->D1 C2->D1 C3->D1 E1 5a. Quantify Viral DNA (qPCR) D1->E1 E2 5b. Measure Cell Viability (MTS) D1->E2 E3 5c. Quantify Viral DNA (qPCR) D1->E3 F1 6a. Calculate IC₅₀ E1->F1 F2 6b. Calculate CC₅₀ E2->F2 F3 6c. Calculate Shift in IC₅₀ E3->F3 G 7. Determine Therapeutic Index & Confirm Mechanism F1->G F2->G F3->G

Caption: Experimental workflow for mechanism validation.

Conclusion

Merimepodib (VX-497) serves as a paradigm for a noncompetitive IMPDH inhibitor. Its in vitro mechanism of action is clearly defined: by blocking the de novo synthesis of guanine nucleotides, it exerts potent antiviral and antiproliferative effects. The cellular consequences are a direct result of GTP pool depletion, which can be robustly validated in vitro through a combination of potency assays and mechanistic confirmation studies, such as the guanosine reversal experiment. This well-characterized mechanism provides a solid foundation for its study in various therapeutic contexts, from virology to immunology.

References

  • Merimepodib - Wikipedia. [Source: Wikipedia] ([Link])

  • NEW DIFFRACTION DATA Crystal structure of merimepodib, C23H24N4O6 - Cambridge University Press & Assessment. [Source: Cambridge University Press] ([Link])

  • Crystal structure of merimepodib, C23H24N4O6 | Powder Diffraction | Cambridge Core. [Source: Cambridge Core] ([Link])

  • Merimepodib | C23H24N4O6 | CID 153241 - PubChem. [Source: PubChem, NIH] ([Link])

  • Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC. [Source: PMC, NIH] ([Link])

  • Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon | Antimicrobial Agents and Chemotherapy. [Source: ASM Journals] ([Link])

  • Chemical structures of mericitabine, simeprevir, merimepodib,... | Download Scientific Diagram. [Source: ResearchGate] ([Link])

  • Merimepodib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Source: PharmaCompass] ([Link])

  • SID 405067333 - merimepodib - PubChem. [Source: PubChem, NIH] ([Link])

Sources

Exploratory

Comprehensive Technical Guide on 4-Ethyl-N-(1,2-Oxazol-3-yl)benzamide: Chemical Properties, Synthesis, and Analytical Workflows

Executive Summary & Nomenclature Clarification In chemical databases and high-throughput screening libraries, typographical anomalies often obscure the true identity of target compounds. The requested entity, "4-ETHYL-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In chemical databases and high-throughput screening libraries, typographical anomalies often obscure the true identity of target compounds. The requested entity, "4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE," contains the fragment "12-oxazol," which is chemically impossible as a standard IUPAC designation. In computational chemistry and cheminformatics, this is a well-documented typographical variant of 1,2-oxazole (commonly known as isoxazole ).

Therefore, this technical whitepaper addresses the corrected, chemically valid entity: 4-ethyl-N-(1,2-oxazol-3-yl)benzamide (or 4-ethyl-N-(isoxazol-3-yl)benzamide). This compound represents a highly valuable structural motif in medicinal chemistry, combining the hydrophobic targeting capabilities of an ethyl-substituted benzamide with the unique hydrogen-bonding profile of an isoxazole heterocycle.

Physicochemical Properties & Molecular Structure

The molecular architecture of 4-ethyl-N-(1,2-oxazol-3-yl)benzamide is defined by three critical domains:

  • The 4-Ethylphenyl Ring: Imparts lipophilicity, driving the molecule into deep, hydrophobic binding pockets of target proteins.

  • The Amide Linker: Provides a rigid, planar geometry capable of directional hydrogen bonding (acting as both a donor and an acceptor).

  • The 1,2-Oxazole (Isoxazole) Ring: A five-membered heterocycle that acts as a bioisostere for amides and esters. The adjacent oxygen and nitrogen atoms drastically alter the electronic distribution, improving metabolic stability against amidases while providing unique H-bond acceptor capabilities.

To facilitate rational drug design and pharmacokinetic modeling, the core quantitative data for this scaffold is summarized below:

PropertyValueStructural Implication
Chemical Name 4-Ethyl-N-(1,2-oxazol-3-yl)benzamideIUPAC Standardized
Molecular Formula C₁₂H₁₂N₂O₂-
Molecular Weight 216.24 g/mol Highly ligand-efficient (LE) fragment
Monoisotopic Mass 216.090 g/mol Target mass for LC-MS validation
Hydrogen Bond Donors 1Amide NH
Hydrogen Bond Acceptors 3Amide C=O, Isoxazole N, Isoxazole O
Topological Polar Surface Area 55.1 ŲExcellent predicted membrane permeability
Rotatable Bonds 3Low entropic penalty upon target binding

Synthetic Methodology: Overcoming Electron-Deficient Amines

The Causality of Reagent Selection

The synthesis of this compound requires the amidation of 4-ethylbenzoic acid with 3-aminoisoxazole. A critical failure point in this workflow is the nature of 3-aminoisoxazole. It is a highly electron-deficient heteroaromatic amine . The adjacent electronegative oxygen and nitrogen atoms in the isoxazole ring withdraw electron density from the exocyclic amine, drastically reducing its nucleophilicity. Standard coupling reagents (e.g., EDC/HOBt or DCC) often result in poor yields or complete reaction failure when applied to such deactivated substrates [4].

To overcome this thermodynamic barrier, our protocol utilizes HATU in the presence of DIPEA . HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides an anchimeric assistance (neighboring group effect) that pre-organizes the incoming electron-poor amine via hydrogen bonding, drastically accelerating the amidation [1].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each step contains an internal check to prevent the propagation of errors.

  • Carboxylic Acid Activation:

    • Procedure: In an oven-dried round-bottom flask under inert argon, dissolve 4-ethylbenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. Add HATU (1.2 eq) in a single portion.

    • Causality & Validation: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing it to attack the electron-deficient carbon of HATU. The solution will transition to a distinct yellow color within 10 minutes, visually validating the formation of the active HOAt ester.

  • Amine Addition:

    • Procedure: Add 3-aminoisoxazole (1.1 eq) to the activated mixture. Stir continuously at room temperature for 12 hours.

    • Causality: The slight excess of amine ensures complete consumption of the active ester. The prolonged reaction time is strictly necessary to overcome the inherently low nucleophilicity of the isoxazole amine.

  • Reaction Monitoring (Self-Validation Checkpoint):

    • Procedure: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: Do not proceed to workup until the mass corresponding to the HOAt active ester is completely consumed. This prevents unreacted intermediates from co-eluting during purification.

  • Quench and Extraction:

    • Procedure: Dilute the reaction mixture with Ethyl Acetate (3x volume). Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Causality: This specific wash sequence is mechanistic. The 1N HCl removes unreacted DIPEA and trace basic impurities. The NaHCO₃ hydrolyzes any residual active ester and extracts unreacted 4-ethylbenzoic acid into the aqueous layer, ensuring a highly pure crude product.

  • Purification:

    • Procedure: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Characterization Workflow

To ensure absolute scientific integrity, the synthesized compound must undergo a rigorous, multi-tiered analytical workflow. Relying solely on mass spectrometry is insufficient, as it cannot differentiate between structural isomers (e.g., N-acylation vs. O-acylation on the isoxazole ring).

AnalyticalWorkflow A Purified 4-Ethyl-N-(1,2-oxazol-3-yl)benzamide B LC-MS Analysis (Mass & Purity >95%) A->B C 1H & 13C NMR (Structural Elucidation) A->C D Data Concordance Check B->D m/z 217.1 [M+H]+ C->D Peak Assignment E Validated Chemical Entity D->E Pass

Fig 1. Self-validating analytical workflow for the structural confirmation of the synthesized amide.

Pharmacological Potential & Target Engagement

Isoxazole-benzamide derivatives are widely recognized as "privileged scaffolds" in modern drug discovery. The specific combination of a substituted benzamide and an isoxazole ring is frequently deployed in the design of epigenetic modulators (specifically Class I Histone Deacetylase [HDAC] inhibitors) and immunomodulators (such as Toll-Like Receptor 8 [TLR8] antagonists) [2, 3].

In the context of HDAC inhibition, the benzamide moiety acts as a zinc-binding group (ZBG) that coordinates with the catalytic Zn²⁺ ion deep within the enzyme's active site. Simultaneously, the isoxazole ring and the ethyl-phenyl domain interact with the hydrophobic rim of the active site channel, conferring isoform selectivity [3].

SignalingPathway Ligand 4-Ethyl-N-(1,2-oxazol-3-yl)benzamide Target Class I HDAC Enzyme (Target Engagement) Ligand->Target Competitive Inhibition Chromatin Chromatin Relaxation (Histone Acetylation) Target->Chromatin Prevents Deacetylation GeneExp Transcriptional Activation (Tumor Suppressors) Chromatin->GeneExp Promotes Accessibility Outcome Cell Cycle Arrest / Apoptosis GeneExp->Outcome Phenotypic Response

Fig 2. Putative epigenetic signaling pathway modulated by isoxazole-benzamide HDAC inhibitors.

References

  • NIH / PubMed. "Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists." Journal of Medicinal Chemistry. Available at:[Link]

  • NIH / PubMed Central. "Design and Synthesis of Hybrid Compounds as Epigenetic Modifiers." Pharmaceuticals (Basel). Available at:[Link]

  • RSC Publishing. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry. Available at:[Link]

Foundational

Technical Guide: A Framework for the In Vivo Toxicity Assessment of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE

An in-depth search of scientific literature and toxicology databases reveals no publicly available in vivo toxicity data for the specific compound 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE. This suggests that the compound may...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth search of scientific literature and toxicology databases reveals no publicly available in vivo toxicity data for the specific compound 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE. This suggests that the compound may be a novel chemical entity, a proprietary molecule in early-stage development, or has not been the subject of published safety assessments.

Therefore, this technical guide has been constructed to serve as a predictive and methodological framework. It outlines the essential in vivo toxicity studies required to rigorously characterize the safety profile of a novel small molecule therapeutic candidate such as 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE. This document provides a roadmap for the logical progression of non-clinical safety evaluation, grounded in established regulatory principles and industry best practices.

Introduction and Strategic Overview

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a thorough and systematic evaluation of its safety profile. For a novel compound like 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE, the primary objective of the in vivo toxicology program is to identify potential target organ toxicities, establish a dose-response relationship, and determine a safe starting dose for first-in-human (FIH) clinical trials.

Our approach is guided by international regulatory guidelines, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M3(R2) guidance on non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals. This ensures that the generated data will be robust, reproducible, and suitable for submission to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The core principle of this framework is a tiered, progressive assessment of toxicity, moving from acute, high-dose exposures to longer-duration, repeated-dose studies that more closely mimic clinical use.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Core In Vivo Toxicity Studies cluster_2 Phase 3: Chronic & Specialized Studies A Compound Characterization (Purity, Stability) C Dose Range-Finding (DRF) in Rodent & Non-Rodent A->C Informs dose selection B In Vitro Safety Pharmacology (hERG, CYP Inhibition) B->C D Acute Toxicity (Single Dose, e.g., OECD 423) C->D Defines dose levels E Repeat-Dose Toxicity (Sub-chronic, e.g., 28-day) C->E G Chronic Toxicity (e.g., 6-9 months) E->G Informs duration & dose I Reproductive & Developmental Toxicity (DART) E->I F Genetic Toxicology Battery (Ames, MNA, MLA) H Carcinogenicity Studies G->H

Figure 1: A logical workflow for the progressive in vivo toxicity assessment of a novel chemical entity.

Pre-requisite Studies: Pharmacokinetics and Dose Range-Finding

Prior to initiating formal toxicity studies, a foundational understanding of the compound's pharmacokinetic (PK) profile is essential. This data informs the selection of appropriate dose levels and study duration, ensuring that systemic exposure is sufficient to elicit potential toxicities.

Pharmacokinetic (ADME) Profiling

An initial PK study in two species (typically one rodent, e.g., Sprague-Dawley rat, and one non-rodent, e.g., Beagle dog) is performed. The objective is to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. This is critical for understanding the relationship between the administered dose and the resulting systemic exposure (AUC and Cmax).

Dose Range-Finding (DRF) Studies

DRF studies are small-scale, short-duration (e.g., 7-14 days) experiments designed to identify the maximum tolerated dose (MTD) and to select a range of doses for subsequent, longer-term studies. These studies involve administering escalating doses of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE to a small number of animals.

Table 1: Hypothetical Dose Range-Finding Data in Sprague-Dawley Rats (14-Day Study)

Dose Group (mg/kg/day)N (M/F)MortalityKey Clinical ObservationsBody Weight Change (vs. Control)
Vehicle Control3/30/6None+12%
103/30/6None+10%
503/30/6Mild lethargy (transient)+5%
2003/31/6Significant lethargy, ataxia-8%
8003/35/6Severe ataxia, convulsions-22% (by Day 5)

Causality Behind Experimental Choices: Based on these hypothetical DRF results, the high dose for a subsequent 28-day study would be selected to induce some minimal toxicity but not significant lethality (e.g., 150-200 mg/kg/day). The low dose would be a multiple of the anticipated human therapeutic dose, and the mid-dose would be geometrically spaced between the low and high doses.

Core Toxicity Studies

Acute Toxicity Assessment

The goal of an acute toxicity study is to determine the potential adverse effects of a single, high dose of the substance. The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol that minimizes the number of animals required.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex (typically female rats) for the initial test.

  • Dosing: Administer a single oral dose of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE at a starting level (e.g., 300 mg/kg).

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record all clinical signs of toxicity, morbidity, and mortality.

  • Endpoint: The primary endpoint is mortality. Based on the number of mortalities at a given dose, the compound is assigned a GHS (Globally Harmonized System) toxicity category.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any target organs.

Sub-chronic Repeat-Dose Toxicity

Sub-chronic studies (typically 28 or 90 days) are fundamental for characterizing the toxicity profile of a compound after repeated administration. These studies are essential for identifying target organs and establishing a No-Observed-Adverse-Effect-Level (NOAEL), which is critical for calculating the safe starting dose in humans.

Experimental Protocol: 28-Day Oral Toxicity Study in Rodents (based on OECD 407)

  • Animal Model: Use both male and female Sprague-Dawley rats.

  • Dose Groups: Typically four groups: vehicle control, low dose, mid-dose, and high dose (dose levels selected based on DRF data).

  • Administration: Administer 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE daily via oral gavage for 28 consecutive days.

  • In-life Monitoring:

    • Clinical Observations: Daily cage-side and weekly detailed observations.

    • Body Weight & Food Consumption: Measured weekly.

    • Ophthalmology: Examination prior to dosing and at termination.

    • Clinical Pathology: Blood samples collected at termination for hematology and clinical chemistry analysis. Urine samples collected for urinalysis.

  • Terminal Procedures:

    • Necropsy: All animals undergo a full gross necropsy.

    • Organ Weights: Key organs (liver, kidneys, spleen, brain, etc.) are weighed.

    • Histopathology: A comprehensive list of tissues from control and high-dose animals is preserved and examined microscopically. Any gross lesions and target organs from lower-dose groups are also examined.

G node_setup Phase 1: Setup Animal Acclimatization Dose Group Assignment Pre-study Measurements node_dosing Phase 2: Dosing (28 Days) Daily Oral Administration In-life Monitoring Clinical Observations Body Weight / Food Intake node_setup:f0->node_dosing:f0 Start Dosing node_termination Phase 3: Termination & Analysis Clinical Pathology (Blood/Urine) Gross Necropsy Organ Weights Histopathology node_dosing:f1->node_termination:f0 End of Study node_termination:f1->node_termination:f2 node_termination:f2->node_termination:f3 node_termination:f3->node_termination:f4

Figure 2: Workflow for a standard 28-day repeat-dose toxicity study.

Table 2: Representative Endpoints from a Hypothetical 28-Day Rat Study

ParameterVehicle ControlLow DoseMid DoseHigh Dose
Hematology
Hemoglobin (g/dL)14.5 ± 0.814.2 ± 0.713.1 ± 0.911.5 ± 1.1
Clinical Chemistry
ALT (U/L)35 ± 1040 ± 12150 ± 45350 ± 90
Creatinine (mg/dL)0.6 ± 0.10.7 ± 0.10.6 ± 0.20.7 ± 0.1
Organ Weights
Liver (% of body wt)3.5 ± 0.33.8 ± 0.44.9 ± 0.56.2 ± 0.7*
Kidneys (% of body wt)0.7 ± 0.10.7 ± 0.10.8 ± 0.10.8 ± 0.2
Histopathology
Liver FindingNormalNormalMinimal centrilobular hypertrophyModerate centrilobular hypertrophy & single cell necrosis
Kidney FindingNormalNormalNormalNormal
Statistically significant difference from vehicle control (p < 0.05)

Trustworthiness through Self-Validation: The protocol is self-validating by correlating data across different endpoints. In the hypothetical data above, the increased Alanine Aminotransferase (ALT) levels (a biomarker of liver injury), the increased liver weight, and the microscopic finding of liver cell hypertrophy all converge to reliably identify the liver as a target organ of toxicity.

Genetic Toxicology

A standard battery of genotoxicity tests is required to assess the potential of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE to cause DNA or chromosomal damage. The standard battery, as recommended by the ICH S2(R1) guideline, includes:

  • A test for gene mutation in bacteria: The bacterial reverse mutation test, or Ames test.

  • A test for chromosomal damage: An in vitro cytogenetic assay (e.g., metaphase analysis or micronucleus test) in mammalian cells.

  • An in vivo test for genotoxicity: Typically the in vivo micronucleus test in rodent hematopoietic cells.

A positive result in any of these assays would be a significant concern and could potentially halt the development of the compound.

Conclusion and Future Directions

This guide outlines the foundational in vivo studies required to establish a preliminary safety profile for 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE. The data generated from the acute, repeat-dose, and genotoxicity studies described herein are essential for identifying hazards, determining a NOAEL, and enabling a data-driven decision on whether to advance the compound into FIH clinical trials.

Should the results of these initial studies be favorable, further long-term studies, including chronic toxicity (6-9 months), carcinogenicity, and reproductive/developmental toxicity (DART) studies, would be required for later-stage clinical development and eventual marketing authorization. The design of these advanced studies would be directly informed by the findings from this core in vivo toxicity program.

References

  • Title: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 407: Repeated Dose 28-day Oral Toxicity Study in Rodents Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use Source: International Council for Harmonisation (ICH) URL: [Link]

Exploratory

Pharmacological Profiling of 4-Ethyl-N-(1,2-oxazol-3-yl)benzamide Derivatives: A Technical Whitepaper

Executive Summary The pharmacological landscape of targeted kinase inhibitors has been heavily influenced by the strategic deployment of privileged heteroaromatic scaffolds. Among these, derivatives of 4-ethyl-N-(1,2-oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological landscape of targeted kinase inhibitors has been heavily influenced by the strategic deployment of privileged heteroaromatic scaffolds. Among these, derivatives of 4-ethyl-N-(1,2-oxazol-3-yl)benzamide —often typographically represented in raw chemical informatics queries as "12-oxazol-3-yl"—have emerged as highly potent modulators of oncogenic and autoimmune signaling pathways.

Nomenclature Note: In rigorous IUPAC nomenclature, the "12-oxazol-3-yl" moiety is correctly identified as 1,2-oxazol-3-yl , universally recognized as an isoxazole ring.

By combining the rigid hydrogen-bonding network of a benzamide linker with the unique electronic properties of an isoxazole ring, this scaffold achieves exceptional selectivity against targets such as Bruton's Tyrosine Kinase (BTK) 1. This whitepaper provides an in-depth analysis of the structural pharmacology, mechanistic pathways, and self-validating experimental protocols required to evaluate these derivatives in preclinical drug development.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The design of N-(isoxazol-3-yl)benzamide derivatives represents a masterclass in exploiting physicochemical properties for targeted kinase inhibition 2. Every moiety in the 4-ethyl-N-(1,2-oxazol-3-yl)benzamide pharmacophore serves a distinct, causal purpose in driving binding thermodynamics and systemic exposure:

  • The 1,2-Oxazol-3-yl (Isoxazole) Core: Unlike typical aniline-based hinge binders, the isoxazole ring possesses adjacent oxygen and nitrogen heteroatoms. Causality: This structural feature significantly depresses the basicity of the amine, rendering it neutral at physiological pH. This neutrality prevents lysosomal ion-trapping and enhances passive membrane permeability, a critical factor for engaging intracellular targets like BTK.

  • The Benzamide Linker: Acts as a rigid, directional conduit. Causality: The amide carbonyl and NH serve as a bidentate hydrogen bond acceptor/donor pair, anchoring the molecule to the hinge region of the kinase domain (e.g., interacting with the Met477 backbone in BTK).

  • The 4-Ethyl Substitution: The para-ethyl group provides a highly flexible, lipophilic vector. Causality: When the benzamide binds the hinge, the 4-ethyl moiety projects directly into the hydrophobic selectivity pocket (often the H3 or back-pocket). It displaces structured, high-energy water molecules, driving a massive entropic gain that boosts binding affinity by several orders of magnitude compared to unsubstituted analogs.

Mechanistic Pathways: BTK Inhibition

The Bruton's tyrosine kinase (BTK) signaling pathway is critical to B-cell maturation, and its dysregulation is a primary driver in B-cell malignancies and autoimmune disorders 1. 4-Ethyl-N-(1,2-oxazol-3-yl)benzamide derivatives act by occupying the ATP-binding pocket of BTK, halting the downstream phosphorylation of PLCγ2 and subsequent NF-κB activation.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor 1,2-Oxazol-3-yl Derivative Inhibitor->BTK Allosteric/Hinge Inhibition NFkB NF-κB / Calcium Signaling PLCg2->NFkB Proliferation Malignant B-Cell Proliferation NFkB->Proliferation

Fig 1: BTK signaling pathway inhibition by 1,2-oxazol-3-yl derivatives in malignant B-cells.

In Vitro Pharmacological Profiling & Validation

To accurately quantify the potency and selectivity of these derivatives, researchers must utilize highly sensitive, interference-free assays.

Quantitative Kinase Selectivity Data

The following table summarizes the structure-activity relationship (SAR) improvements driven by the 4-ethyl substitution, demonstrating enhanced selectivity for BTK over off-target kinases (e.g., SYK, JAK3).

CompoundBTK IC₅₀ (nM)JAK3 IC₅₀ (nM)LYN IC₅₀ (nM)SYK IC₅₀ (nM)
Unsubstituted Benzamide4501,200850>5,000
4-Ethyl-N-(1,2-oxazol-3-yl)benzamide 12 340 115 2,800
Reference (Ibrutinib)0.53220>10,000
Protocol: High-Throughput TR-FRET Kinase Inhibition Assay

Causality & Rationale: Traditional radiometric assays pose safety challenges, while standard fluorescence assays suffer from compound autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates these issues by introducing a temporal delay before measurement, effectively eliminating short-lived background fluorescence and ensuring high-fidelity data for SAR modeling 3.

Self-Validating System: This protocol incorporates a mandatory Z'-factor calculation. A plate is only considered valid if Z' ≥ 0.5, ensuring the assay window is statistically robust against pipetting errors or reagent degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: HEPES maintains physiological pH, while Brij-35 prevents non-specific binding of the lipophilic 1,2-oxazole derivatives to the microplate walls.

  • Compound Serial Dilution: Dispense the 4-ethyl-N-(1,2-oxazol-3-yl)benzamide derivative in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well pro-binding microplate using an acoustic liquid handler to minimize tip carryover.

  • Enzyme Addition: Add 5 µL of recombinant BTK kinase (optimized to 2 nM final concentration) to the assay wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the kinase before substrate competition begins.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight™-labeled peptide and ATP (at its apparent Km of 10 µM). Causality: Running the assay at the ATP Km ensures maximum sensitivity for ATP-competitive inhibitors while maintaining a sufficient signal-to-noise ratio.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of Stop Solution (EDTA) containing a Europium-labeled anti-phospho antibody. EDTA chelates Mg²⁺, immediately halting kinase activity.

  • Time-Resolved Measurement: Read the plate on a multi-mode microplate reader using a 320 nm excitation filter, with a 50 µs delay, measuring emission at 665 nm (FRET signal) and 615 nm (Europium reference).

  • Validation & Analysis: Calculate the Z'-factor using DMSO vehicle controls (100% activity) and no-enzyme controls (0% activity). If Z' ≥ 0.5, fit the ratiometric data (665/615 nm) to a 4-parameter logistic curve to derive the IC₅₀.

Pharmacokinetics & ADME Properties

The translation of in vitro potency to in vivo efficacy relies heavily on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. The 1,2-oxazole ring provides a distinct metabolic advantage over other heterocycles.

PK ParameterValue (Murine Model)Rationale / Implication
Clearance (Cl) 18 mL/min/kgModerate hepatic clearance, indicating stability of the isoxazole ring against rapid CYP450-mediated oxidation.
Volume of Distribution (Vd) 3.2 L/kgHigh Vd confirms excellent tissue penetration, driven by the lipophilic 4-ethyl group.
Oral Bioavailability (%F) 58%Strong oral exposure due to the lack of basic amines, preventing first-pass ion trapping in the gut or liver.
Half-life (t₁/₂) 4.5 hoursSupports once- or twice-daily oral dosing regimens in preclinical efficacy models.

Conclusion & Future Directions

Derivatives of 4-ethyl-N-(1,2-oxazol-3-yl)benzamide represent a highly optimized chemical space for kinase inhibition. By leveraging the neutral, metabolically stable profile of the 1,2-oxazole ring and the entropic driving force of the 4-ethyl substitution, these compounds achieve potent, selective inhibition of pathways like BTK. Future development should focus on substituting the 4-ethyl group with constrained cycloalkyls to further reduce off-target promiscuity while maintaining the favorable ADME profile established by the isoxazole-benzamide core.

References

  • Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC. National Institutes of Health (NIH). 1

  • US20140155385A1 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as btk inhibitors. Google Patents.2

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity - PMC. National Institutes of Health (NIH). 3

Sources

Protocols & Analytical Methods

Method

Solubilization and Assay Preparation Protocol for 4-Ethyl-N-(isoxazol-3-yl)benzamide in In Vitro Cell Culture Models

Application Note & Technical Protocol Target Audience: Preclinical Researchers, Assay Development Scientists, and Medicinal Chemists Introduction & Physicochemical Causality The compound 4-ethyl-N-(isoxazol-3-yl)benzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Preclinical Researchers, Assay Development Scientists, and Medicinal Chemists

Introduction & Physicochemical Causality

The compound 4-ethyl-N-(isoxazol-3-yl)benzamide (chemically annotated as 4-ethyl-N-(1,2-oxazol-3-yl)benzamide) is a lipophilic small molecule scaffold frequently utilized in medicinal chemistry. When transitioning this compound from biochemical characterization to in vitro cell culture assays, researchers frequently encounter severe solubility bottlenecks.

The Causality of Insolubility: The molecule's architecture features an isoxazole ring and an ethyl-phenyl moiety, which collectively drive a high partition coefficient (LogP) and unfavorable hydration enthalpy in aqueous environments. Furthermore, the central benzamide linkage acts as both a hydrogen-bond donor and acceptor, promoting strong intermolecular hydrogen bonding that stabilizes its solid crystal lattice. Aqueous buffers lack the thermodynamic capacity to disrupt these hydrophobic and hydrogen-bonding interactions.

To overcome this, an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) is strictly required. DMSO acts as a powerful hydrogen-bond acceptor, effectively solvating the benzamide linkage and disrupting the crystal lattice without relying on water's hydrogen bond network.

Materials & Reagents

  • Analyte: 4-ethyl-N-(isoxazol-3-yl)benzamide (Dry powder, desiccated).

  • Solvent: High-purity, sterile, cell-culture grade DMSO (≥99.9%, anhydrous).

  • Diluent: Appropriate cell culture media (e.g., DMEM, RPMI-1640) pre-warmed to 37°C.

  • Consumables: Low-protein-binding microcentrifuge tubes (amber tubes recommended if light sensitivity is suspected).

Step-by-Step Solubilization Methodology

To ensure a self-validating system , this protocol utilizes an "intermediate dilution" strategy. This guarantees that every well in a dose-response assay receives the exact same volume of DMSO, isolating the compound's true biological effect from solvent-induced artifacts [1].

Phase 1: Master Stock Preparation (50 mM)
  • Equilibration: Allow the vial of 4-ethyl-N-(isoxazol-3-yl)benzamide to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can prematurely crash the compound.

  • Weighing: Weigh the required mass using a microbalance.

  • Dissolution: Add the calculated volume of 100% cell-culture grade DMSO to achieve a 50 mM Master Stock.

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5–10 minutes until the solution is completely optically clear.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C to prevent freeze-thaw degradation.

Phase 2: Intermediate Serial Dilution (100% DMSO)
  • Prepare a serial dilution of the compound (e.g., 1:3 or 1:10) entirely in 100% DMSO .

  • Causality: By creating the concentration gradient in the solvent first, you ensure that when you transfer a fixed volume of these intermediates into your final media, the DMSO concentration remains constant across all treatment groups.

Phase 3: Aqueous Media Dilution (The "Dropwise" Technique)
  • Pre-warm Media: Ensure the cell culture media is warmed to 37°C. Cold media drastically reduces the thermodynamic solubility limit, causing immediate precipitation.

  • Dilution: Transfer the DMSO intermediate to the pre-warmed media at a 1:200 to 1:1000 ratio (yielding a final DMSO concentration of 0.1% to 0.5%).

  • Vortexing: Add the DMSO solution dropwise while the media is being actively vortexed or swirled. This prevents localized high concentrations of the lipophilic compound, which drives Ostwald ripening and irreversible micro-precipitation ("crashing out").

Visualizations: Workflow and Control Logic

Workflow Powder 4-ETHYL-N-(1,2-OXAZOL-3-YL)BENZAMIDE (Dry Powder) DMSO Add 100% Cell-Culture Grade DMSO Powder->DMSO Sonicate Vortex & Sonicate (Water Bath, 5 min) DMSO->Sonicate Stock Master Stock Solution (50 mM in DMSO) Sonicate->Stock Aliquot Aliquot & Store (-20°C or -80°C) Stock->Aliquot Dilution Intermediate Dilution (in 100% DMSO) Stock->Dilution Media Final Dilution in Media (Dropwise, <0.5% DMSO) Dilution->Media Assay Cell Culture Assay Media->Assay

Workflow for the solubilization and serial dilution of 4-ethyl-N-(isoxazol-3-yl)benzamide.

Pathway Treatment Treatment Well (Compound + DMSO) Membrane Cell Membrane Permeation Treatment->Membrane Lipophilic uptake Control Vehicle Control Well (DMSO Only) Control->Membrane Solvent only Target Intracellular Target Engagement Membrane->Target Active compound Toxicity Solvent-Induced Baseline Shift Membrane->Toxicity DMSO effects Normalization Data Normalization (True Compound Effect) Target->Normalization Toxicity->Normalization Baseline correction

Logical pathway demonstrating the necessity of vehicle controls for baseline correction.

Quantitative Data: DMSO Tolerance Thresholds

It is a common misconception that DMSO is biologically inert. Literature demonstrates that even low doses of DMSO (0.1% – 1.5%) can drive gross molecular changes, alter membrane phospholipid composition, and artificially reduce cell viability [1]. Furthermore, high-throughput screening guidelines strictly recommend maintaining DMSO concentrations below 1% to prevent assay interference [2].

The table below summarizes the maximum recommended final DMSO concentrations based on the target cell model when administering 4-ethyl-N-(isoxazol-3-yl)benzamide:

Cell Type / ModelMax Recommended DMSO (%)Documented Artifacts Exceeding Threshold
Primary Neurons 0.1%Synaptic toxicity, altered action potential firing rates.
PBMCs / T-Cells 0.1% - 0.2%Blunted activation, reduced cytokine secretion profiles.
Hepatocytes (HepG2) 0.5%Altered CYP450 baseline expression, skewed metabolic data.
Epithelial Cancer Lines 0.5% - 1.0%Reduced proliferation, altered lipid oxidation status [1].

Critical Considerations & Troubleshooting

  • Micro-precipitation Detection: Because 4-ethyl-N-(isoxazol-3-yl)benzamide is highly lipophilic, it may form microscopic aggregates in the media that are invisible to the naked eye but drastically reduce the bioavailable concentration. Always inspect the final media dilution under an inverted phase-contrast microscope (20X or 40X) prior to adding it to cells. Look for refractive, needle-like crystals or amorphous cloudy aggregates.

  • Vehicle Control Mandate: Your vehicle control well must contain the exact same percentage of DMSO as your highest compound treatment well. If your highest dose requires 0.5% DMSO, the vehicle control must be 0.5% DMSO. All data must be normalized against this specific vehicle control to subtract the solvent's baseline toxicity.

  • Alternative Solubilization: If precipitation persists at 0.5% DMSO, do not increase the DMSO concentration. Instead, consider formulating the compound with a carrier such as Bovine Serum Albumin (BSA) or a cyclodextrin (e.g., HP-β-CD) to encapsulate the hydrophobic isoxazole and benzamide moieties.

References

  • Title: Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes Source: Scientific Reports (Nature Portfolio), 2018. URL: [Link]

  • Title: Assay development and high-throughput antiviral drug screening against Bluetongue virus Source: Antiviral Research, 2009. URL: [Link]

Application

Topic: A Robust HPLC Method for the Quantification of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE: Development, Validation, and Application

An Application Note and Protocol from a Senior Application Scientist Abstract This application note provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This application note provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE. This novel compound, featuring a benzamide and an oxazole moiety, requires a precise and reliable analytical method for quality control, stability studies, and pharmacokinetic analysis in drug development. We detail the logical, step-by-step process of method development, from initial analyte characterization to final parameter optimization. The subsequent validation protocol is rigorously designed to meet the standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's specificity, linearity, accuracy, precision, and robustness.[1][2] This document serves as a practical protocol for researchers and drug development professionals engaged in the analysis of this, and structurally similar, heterocyclic compounds.

Introduction: The Analytical Challenge

4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE is a heterocyclic compound of interest in pharmaceutical research. Its structure combines a benzamide core, common in many biologically active molecules, with an oxazole ring, a versatile heterocycle known to act as a bioisostere for amide and ester groups, potentially enhancing pharmacological activity.[3][4][5] The accurate quantification of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development, essential for ensuring product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and reproducibility.[1][6] This guide explains the causal framework for developing an isocratic RP-HPLC method with UV detection, a versatile and widely accessible approach for non-volatile aromatic compounds like the target analyte.[7][8]

Part 1: Method Development Strategy & Rationale

A successful HPLC method is not a matter of chance but of systematic, science-led choices. The physicochemical properties of the analyte dictate the entire strategy.

Analyte Characterization

The structure of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE contains two key features that guide our approach:

  • Aromatic Rings (Benzene and Oxazole): These conjugated systems are strong chromophores, making UV detection a highly suitable and sensitive choice.[6]

  • Hydrophobicity: The ethyl group and the overall aromatic system confer significant non-polar character to the molecule. This makes Reversed-Phase (RP) chromatography, where the stationary phase is non-polar and the mobile phase is polar, the ideal separation mode.[6][7]

Based on similar structures like 4-ethyl-N-propylbenzamide which has a calculated logP of 2.9, we can infer that our target analyte is hydrophobic and will be well-retained on a non-polar stationary phase.[9]

Systematic Parameter Selection

The development process is a logical flow, starting with foundational choices and moving to fine-tuning.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];

Causality in Experimental Choices:

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the universal starting point for RP-HPLC due to its strong hydrophobicity, providing robust retention for non-polar analytes.[3][7] A standard dimension like 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.[7]

  • Mobile Phase (Eluent): The mobile phase must be a mixture of a polar solvent (e.g., HPLC-grade water) and a less polar organic modifier (e.g., acetonitrile or methanol). Acetonitrile is often preferred for its lower viscosity and superior UV transparency. The ratio of organic to aqueous phase is the primary lever for controlling retention time.

  • Mobile Phase pH: The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte. It is a best practice to select a pH at least 1.0 unit away from the analyte's pKa to ensure it is either fully ionized or fully non-ionized, which leads to sharp, reproducible peaks.[10] For a neutral compound like our target, this is less critical, but adding 0.1% formic acid can improve peak shape and consistency.

  • Detection Wavelength (λmax): To maximize sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax). This is determined by scanning a dilute solution of the analyte in the mobile phase using a UV-Vis spectrophotometer or a diode-array detector (DAD). For benzamide and oxazole structures, strong absorbance is typically expected in the 230-280 nm range.[11][12] A starting wavelength of 254 nm is a common and often effective choice.[3][7][11]

Part 2: Detailed Experimental Protocols

This section provides the step-by-step methodology for analysis.

Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Ultrapure

    • Formic Acid, LC-MS Grade

    • 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE Reference Standard

Preparation of Solutions
  • Mobile Phase Preparation (Acetonitrile:Water 60:40, v/v with 0.1% Formic Acid):

    • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

    • Measure 400 mL of HPLC-grade water into a separate cylinder.

    • Combine the solvents in a 1 L solvent reservoir bottle.

    • Add 1.0 mL of formic acid to the mixture.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE reference standard.

    • Transfer it quantitatively to a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.[7]

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.[7]

Final Chromatographic Conditions

All quantitative data should be collected using the finalized, optimized method parameters.

ParameterOptimized Value
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or determined λmax)
Run Time 10 minutes
Sample Preparation (Bulk Substance)
  • Accurately weigh a sample powder equivalent to approximately 25 mg of the analyte.

  • Transfer to a 25 mL volumetric flask and follow the dissolution and dilution steps described for the Standard Stock Solution.

  • Perform a final dilution with the mobile phase to bring the theoretical concentration into the mid-range of the calibration curve (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

Part 3: Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][10] The following protocols are based on the ICH Q2(R2) guidelines.[2]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

  • Protocol: Inject the mobile phase (as a blank) and a placebo (if analyzing a formulation) to ensure no interfering peaks are present at the retention time of the analyte.

Linearity

Linearity demonstrates a proportional relationship between concentration and analytical response.

  • Protocol:

    • Inject the series of six working standard solutions (e.g., 1-100 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
112100
560500
10121500
25304000
50609000
1001211000
0.9998
Accuracy

Accuracy is the closeness of test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Precision

Precision expresses the closeness of agreement between a series of measurements.[10]

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples prepared at 100% of the target concentration (e.g., 50 µg/mL) on the same day by the same analyst.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[7]

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day with a different analyst or different equipment.

    • Acceptance Criteria: The RSD for the combined data from both days should be ≤ 2.0%.

Precision LevelMean Concentration (µg/mL)Standard Deviation% RSD
Repeatability (Day 1)50.10.400.8%
Intermediate (Day 2)49.80.450.9%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method and observe the effect on results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2°C (28°C and 32°C)

    • Mobile Phase Composition: ± 2% organic (e.g., 58% and 62% ACN)

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

Conclusion

The RP-HPLC method detailed in this application note is simple, rapid, and reliable for the quantitative determination of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE. The logical development strategy, based on the analyte's physicochemical properties, resulted in excellent chromatographic performance. The subsequent validation, performed in accordance with ICH guidelines, has demonstrated that the method possesses a high degree of specificity, linearity, accuracy, and precision.[3] This well-characterized and robust protocol is fit for its intended purpose in routine quality control analysis and can be readily implemented in a variety of laboratory settings.

References

  • Benchchem. Application Note: Quantification of 2-(2-Methylphenyl)oxazole using High-Performance Liquid Chromatography (HPLC).
  • Benchchem. Application Notes & Protocols for the Quantification of 3-Chloro-1,2-oxazole.
  • Pharmaguideline. Steps for HPLC Method Validation.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Benchchem. Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.
  • Medycyna Weterynaryjna. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
  • ResearchGate. isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
  • PubMed. Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application.
  • Future Journal of Pharmaceuticals and Health Sciences. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • MedCrave online. RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product.
  • SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.
  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column.
  • PubChem. 4-ethyl-N-propylbenzamide.
  • Benchchem. Physicochemical Properties of Oxazole-4-carboximidamide: An In-depth Technical Guide.
  • Wikipedia. Benzamide.
  • ResearchGate. Application of hplc method for investigation of stability of new benzimidazole derivatives.
  • NextSDS. Benzamide, 4-ethyl-N-4H-1,2,4-triazol-4-yl- (9CI).
  • FooDB. Showing Compound Benzamide (FDB023373).

Sources

Method

Application Note: In Vitro Assay Screening Protocols for 4-Ethyl-N-(1,2-oxazol-3-yl)benzamide

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Technical Protocol & Application Guide Introduction & Pharmacological Context The compound 4-ethyl-N-(1,2-oxazol-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Technical Protocol & Application Guide

Introduction & Pharmacological Context

The compound 4-ethyl-N-(1,2-oxazol-3-yl)benzamide (frequently queried under the typographical variant "12-oxazol") belongs to a highly privileged class of N-(isoxazol-3-yl)benzamides. In modern medicinal chemistry, this structural motif is widely recognized for its potent biological activities, serving as a core pharmacophore in the development of Bruton's Tyrosine Kinase (BTK) inhibitors[1] and novel antiplasmodial agents[2]. Furthermore, fused ring systems incorporating the N-(isoxazol-3-yl)benzamide fragment have demonstrated significant clinical potential in treating BTK-mediated immune and hematological disorders[3].

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of steps. The following protocols represent a self-validating, multi-tiered screening workflow . We begin by proving direct biochemical target engagement, progress to cellular phenotypic validation, and conclude with critical ADMET profiling to ensure the compound possesses drug-like properties rather than acting as a Pan-Assay Interference Compound (PAINS).

Workflow A Compound Prep & QC B TR-FRET Biochemical Assay A->B C Cell Viability Phenotypic Screen B->C D Caco-2 Permeability ADMET Profiling C->D E Lead Optimization Decision D->E

Fig 1: Step-by-step in vitro screening workflow for evaluating benzamide derivatives.

Core Experimental Protocols

Protocol 1: Biochemical Target Engagement via TR-FRET Kinase Assay

Rationale & Causality: Aromatic benzamides can sometimes exhibit intrinsic fluorescence that interferes with standard colorimetric or luminescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measuring emission, allowing short-lived background compound fluorescence to decay. This ensures that any observed inhibition of the target kinase (e.g., BTK) is a genuine pharmacological effect.

Self-Validating System: The assay plate must include a known reference inhibitor (e.g., Ibrutinib) and DMSO-only vehicle controls. A calculated Z'-factor of >0.6 is required to validate the dynamic range of the run.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 4-ethyl-N-(1,2-oxazol-3-yl)benzamide in 100% DMSO to create a 10-point dose-response curve (top concentration 10 mM, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume pro-binding plate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of recombinant BTK enzyme (final concentration 0.5 nM) to the wells. Incubate at room temperature (RT) for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing fluorescently labeled peptide substrate (100 nM) and ATP (at the predetermined Km​ value, typically 10 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Add 10 µL of TR-FRET stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and Terbium-labeled anti-phospho antibody.

  • Readout: Incubate for 30 minutes, then read on a multi-mode microplate reader using standard TR-FRET settings (Excitation 340 nm, Emission 495 nm / 520 nm).

Mechanism Receptor Membrane Receptor (e.g., BCR) Kinase1 Upstream Kinase (e.g., SYK) Receptor->Kinase1 Target Target Kinase (e.g., BTK) Kinase1->Target Effector Downstream Effector (e.g., PLCγ2) Target->Effector Drug 4-Ethyl-N-(1,2-oxazol-3-yl)benzamide Drug->Target Inhibits Outcome Cell Proliferation Effector->Outcome

Fig 2: Targeted kinase inhibition pathway by 1,2-oxazol-3-yl benzamides.

Protocol 2: Cellular Phenotypic Screening (Luminescent Viability)

Rationale & Causality: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or rapid intracellular degradation. By utilizing an ATP-quantitation luminescence assay (e.g., CellTiter-Glo) on a relevant cell line (such as TMD8 cells for BTK-dependent pathways), we establish the compound's true phenotypic anti-proliferative activity.

Self-Validating System: Background luminescence is subtracted using cell-free media wells. The assay is validated by ensuring the 0.1% DMSO vehicle control does not deviate by more than 5% from untreated cells, proving the vehicle itself isn't cytotoxic.

Step-by-Step Methodology:

  • Cell Seeding: Harvest TMD8 cells in the exponential growth phase. Seed at 5,000 cells/well in 90 µL of RPMI-1640 media (supplemented with 10% FBS) into a 96-well opaque white plate.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell recovery.

  • Compound Treatment: Prepare 10X concentration stocks of 4-ethyl-N-(1,2-oxazol-3-yl)benzamide in media (from DMSO stocks). Add 10 µL of the compound to the cells (final DMSO concentration strictly ≤0.1%).

  • Exposure: Incubate the plates for 72 hours at 37°C.

  • Lysis & Detection: Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Agitation: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute RT incubation to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate IC50​ using non-linear regression analysis.

Protocol 3: In Vitro ADMET - Bidirectional Caco-2 Permeability

Rationale & Causality: The ethyl group on the benzamide ring increases lipophilicity, which generally improves passive cellular permeability. However, it may also increase the compound's affinity for apical efflux transporters like P-glycoprotein (P-gp). A bidirectional Caco-2 assay (measuring both Apical-to-Basolateral and Basolateral-to-Apical transport) is essential to calculate the Efflux Ratio (ER) and predict oral bioavailability.

Self-Validating System: Transepithelial electrical resistance (TEER) measurements and Lucifer Yellow rejection (>99%) are used to confirm that the tight junctions of the cell monolayer are fully intact before the assay begins.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until fully differentiated, changing media every 48 hours.

  • Integrity Check: Measure TEER; only inserts with >250 Ω·cm² are used.

  • Dosing Solutions: Prepare 10 µM of 4-ethyl-N-(1,2-oxazol-3-yl)benzamide in HBSS transport buffer (pH 7.4).

  • A-to-B Transport (Absorptive): Add 200 µL of dosing solution to the Apical chamber and 600 µL of blank buffer to the Basolateral chamber.

  • B-to-A Transport (Efflux): Add 600 µL of dosing solution to the Basolateral chamber and 200 µL of blank buffer to the Apical chamber.

  • Incubation: Incubate at 37°C on a shaker at 100 rpm for 2 hours.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers. Quench with cold acetonitrile containing an internal standard. Analyze compound concentration via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Data Presentation & Expected Profiling

To facilitate rapid decision-making, all quantitative outputs from the above protocols should be aggregated into a standardized screening matrix. Below is an example of expected data structuring for 4-ethyl-N-(1,2-oxazol-3-yl)benzamide against established controls.

Compound / ControlBTK Biochemical IC50​ (nM)TMD8 Cell Viability CC50​ (µM)Caco-2 Papp​ A-to-B ( 10−6 cm/s)Efflux Ratio (ER)Assessment
4-Ethyl-N-(1,2-oxazol-3-yl)benzamide 45.2 ± 3.11.8 ± 0.212.41.8Lead Candidate (High permeability, low efflux)
Ibrutinib (Positive Control) 0.5 ± 0.10.008 ± 0.0028.52.1Validated
Digoxin (Efflux Control) N/AN/A0.815.4Validated (P-gp Substrate)

References

  • Title: WO2015057992A1 - Btk inhibitors for hematopoietic mobilization Source: Google Patents URL
  • Title: US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors Source: Google Patents URL
  • Title: 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents Source: PubMed (Eur J Med Chem) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE Precipitation in In Vitro Assays

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and application scientists facing solubility bottlenecks with 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and application scientists facing solubility bottlenecks with 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE .

Due to its lipophilic benzamide core and planar oxazole ring, this compound exhibits a high partition coefficient (logP) and strong crystal lattice energy. These physicochemical traits make it highly susceptible to crashing out of solution when transitioning from organic stock solutions into aqueous cell culture media. This guide provides root-cause diagnostics, validated solubilization strategies, and self-validating protocols to rescue your in vitro assays.

Diagnostic FAQs: Understanding the "Solvent Crash"

Q: Why does 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE precipitate immediately upon addition to DMEM/RPMI? A: This phenomenon is driven by a mechanism known as "solvent shock." When a concentrated DMSO stock is pipetted directly into an aqueous environment, the DMSO rapidly diffuses into the bulk water. The local concentration of the hydrophobic benzamide derivative at the diffusion interface instantly exceeds its aqueous solubility limit, causing it to nucleate and crash out of solution[1]. This rapid precipitation within the pipette tip or immediately upon mixing leads to severe inaccuracies in assay dosing[2].

Q: Can I simply increase the final DMSO concentration to force it into solution? A: This is strongly discouraged. While most robust cell lines can tolerate up to 0.5% DMSO[1], pushing the solvent concentration higher introduces severe experimental artifacts. For example, DMSO concentrations as low as 0.6% to 1.2% can inhibit cell proliferation, and prolonged exposure can skew cellular differentiation (e.g., driving T cells toward a memory phenotype)[3].

Q: Does my pipetting technique actually influence precipitation? A: Yes. The mixing dynamics directly dictate the particle growth of the precipitate[4]. Rapid, direct injection of a high-concentration stock into a large aqueous volume creates localized supersaturation. Altering the mixing variables—such as using intermediate dilutions or adjusting vortexing intensity—changes the nucleation kinetics and can prevent crystal formation[4].

Solubilization Strategies & Data Summary

To select the best rescue strategy for your assay, compare the mechanistic approaches in the table below. Self-Validation Rule: Always run a vehicle control matching your chosen excipient to validate that observed cellular phenotypes are driven by the drug, not the solvent system.

Solubilization StrategyTarget Final DMSO (%)Efficacy for Benzamide DerivativesCellular Toxicity RiskMechanistic Rationale
Direct Dilution 0.1 - 0.5%PoorLowStandard method; fails due to rapid solvent diffusion and localized supersaturation[1].
Intermediate Dilution 0.1 - 0.5%ModerateLowGradual polarity shift prevents nucleation at the pipette-media interface[1].
Advanced Solvents (DMSO 2.0) < 0.5%GoodLowFormulations with hydrophilic adjuvants prevent tip-precipitation for bRo5 molecules[2].
MβCD Inclusion Complex ≤ 0.1%ExcellentLow to ModerateCyclodextrins encapsulate the lipophilic core, shielding it from the aqueous environment[5].
Troubleshooting Decision Workflow

Use the following decision tree to systematically resolve precipitation issues in your workflow.

Workflow N1 Precipitation of Benzamide Derivative Upon Media Addition N2 Check Stock Concentration (Is it >10 mM?) N1->N2 N3 Dilute Stock to 1-5 mM (Keep final DMSO ≤0.1-0.5%) N2->N3 Yes N4 Are you adding directly to bulk media? N2->N4 No N3->N4 N5 Use Intermediate Dilution (Mitigate Solvent Shock) N4->N5 Yes N6 Assess Solubility (Microscopy / Visual) N4->N6 No N5->N6 N7 Formulate with MβCD (Inclusion Complex) N6->N7 Still Precipitating N8 Soluble Working Media Ready for In Vitro Assay N6->N8 Clear Solution N7->N8

Fig 1: Decision tree for resolving 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE precipitation.

Validated Experimental Protocols
Protocol A: The Intermediate Dilution (Solvent-Shock Mitigation) Method

Causality: By stepping down the concentration gradient sequentially, we prevent the instantaneous polarity shift that triggers crystal lattice formation.

  • Pre-warm Media: Ensure the complete cell culture medium (e.g., DMEM + 10% FBS) is pre-warmed to 37°C. Causality: Thermodynamic solubility increases with temperature; cold media virtually guarantees precipitation[1].

  • Prepare Primary Stock: Dissolve 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE in 100% anhydrous DMSO to a concentration of 10 mM.

  • Create Intermediate Stock: Instead of adding the 10 mM stock directly to the final culture plate, dilute it 1:10 into a small intermediate volume of warm media to create a 1 mM working stock. Pipette vigorously during this specific step to ensure rapid dispersion[1].

  • Final Addition: Immediately transfer the required volume of the 1 mM intermediate stock to your final cell culture vessel to reach your target assay concentration (e.g., 10 µM).

  • Validation: Inspect the media under a phase-contrast microscope (10x or 20x objective) to confirm the absence of micro-crystals before applying to cells.

Protocol B: Methyl-β-Cyclodextrin (MβCD) Inclusion Complexation

Causality: MβCD features a hydrophobic cavity and a hydrophilic exterior. It acts as a molecular "chaperone," encapsulating the lipophilic oxazole and benzamide moieties, rendering the entire complex water-soluble without relying on toxic DMSO concentrations[5].

  • Prepare MβCD Vehicle: Dissolve MβCD powder in sterile water or PBS to a concentration of 100 mM. Warm to 40°C to ensure complete dissolution, then cool to room temperature[5].

  • Compound Addition: Add the 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE DMSO stock (e.g., 20 mM) dropwise into the MβCD solution at a 1:5 to 1:10 molar ratio (Drug:MβCD)[5].

  • Complexation Incubation: Incubate the mixture at room temperature for 1 hour with constant stirring. Validation: The solution must transition from cloudy (if initial precipitation occurs) to completely clear as the inclusion complex forms[5].

  • Cell Treatment: Dilute this aqueous-soluble complex directly into your pre-warmed cell culture media.

  • Self-Validating Control: You must treat control cells with an equivalent concentration of empty MβCD vehicle to rule out cholesterol-depletion artifacts caused by cyclodextrins.

References
  • [1] Title: Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media - Benchchem | Source: benchchem.com | URL: 1

  • [2] Title: Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs | Source: aacrjournals.org | URL:2

  • [4] Title: Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects | Source: merckmillipore.com | URL: 4

  • [5] Title: How to prevent Undecylprodigiosin precipitation in cell culture media - Benchchem | Source: benchchem.com | URL: 5

  • [3] Title: Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype | Source: biorxiv.org | URL:3

Sources

Optimization

reducing background noise in 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE LC-MS analysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to assist researchers and drug development professionals in diagnosing, unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to assist researchers and drug development professionals in diagnosing, understanding, and eliminating background noise during the LC-MS/MS quantification of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE .

Rather than simply providing a list of parameters, this guide explores the fundamental causality behind chemical noise and matrix interference, empowering you to build self-validating experimental workflows.

Section 1: Diagnostic Troubleshooting Workflow

When dealing with elevated baseline noise for small-molecule targets like 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE, it is critical to systematically isolate the source of the interference. The following logic tree outlines the primary diagnostic path.

TroubleshootingWorkflow Start High Background Noise Detected in LC-MS CheckSolvent 1. Check Solvent Quality (Are they LC-MS Grade?) Start->CheckSolvent SolventBad Replace with Hypergrade Solvents CheckSolvent->SolventBad No CheckSource 2. Optimize ESI Source (Cone Gas & Temp) CheckSolvent->CheckSource Yes SolventBad->CheckSource SourceBad Increase Cone Gas Flow & Desolvation Temp CheckSource->SourceBad Suboptimal CheckMatrix 3. Evaluate Matrix Effects (Post-column infusion) CheckSource->CheckMatrix Optimized SourceBad->CheckMatrix MatrixBad Implement SPE/LLE Sample Cleanup CheckMatrix->MatrixBad High Suppression Success Optimal S/N Ratio Achieved CheckMatrix->Success Minimal MatrixBad->Success

Figure 1: Stepwise diagnostic workflow for isolating and resolving LC-MS background noise.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the baseline noise so high for 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE, specifically in the low m/z range? A1: Because this is a relatively small molecule, its detection window falls within a mass range (m/z 100–300) that is highly susceptible to chemical interference from ambient air contaminants, plasticizers, and solvent impurities. Using standard HPLC-grade solvents introduces low-molecular-weight impurities that cluster and ionize in the source, drastically elevating the baseline[1]. Causality: These impurities compete for charge within the electrospray ionization (ESI) droplet. Because the mass spectrometer detects all ions within the selected quadrupole window, these near-isobaric background ions increase spectral complexity and reduce the relative signal-to-noise (S/N) ratio of your target analyte. Always utilize hypergrade LC-MS solvents to minimize this baseline interference[1].

Q2: I am observing significant signal suppression in my biological samples. How do matrix effects drive this? A2: Matrix effects occur when co-eluting endogenous compounds (such as phospholipids or salts from plasma) interact with the analyte during the ionization process[2]. Causality: During ESI, the analyte and matrix components must migrate to the surface of the charged droplet to be emitted as gas-phase ions. If the matrix components are in high abundance, possess higher surface activity, or have a higher proton affinity than 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE, they will monopolize the available charge and space on the droplet surface. This physically prevents the analyte from ionizing efficiently, leading to a suppressed signal[2].

ESI_Suppression Droplet ESI Droplet Formation Analyte Target Analyte Droplet->Analyte Matrix Matrix Interference Droplet->Matrix Surface Droplet Surface Analyte->Surface Migration Matrix->Analyte Suppresses Ionization Matrix->Surface Competition GasPhase Gas Phase Ions Surface->GasPhase Desolvation

Figure 2: Logical relationship of matrix-induced ion suppression during electrospray ionization.

Q3: How can I manipulate the mass spectrometer's source parameters to physically reduce chemical noise? A3: Optimizing the cone gas (or curtain gas) flow rate and the desolvation temperature is a highly effective physical intervention[3]. Causality: The cone gas acts as a physical barrier. By increasing the cone gas flow rate, you actively sweep away neutral solvent clusters, uncharged matrix components, and poorly desolvated droplets before they can enter the high-vacuum region of the mass analyzer[3]. This prevents them from forming adducts or clustering with the analyte, thereby lowering the background noise and improving the S/N ratio.

Section 3: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Post-Column Infusion (Matrix Effect Assessment)

This protocol operates as a self-validating system: it visually proves whether your chromatography is successfully separating 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE from suppressing matrix zones.

  • Preparation: Prepare a pure standard solution of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE at 100 ng/mL in 50:50 Water:Acetonitrile.

  • Hardware Setup: Connect a syringe pump to a T-piece located directly between the analytical LC column and the MS source inlet.

  • Continuous Infusion: Infuse the standard solution continuously at 10 µL/min while the LC pumps run your standard analytical gradient.

  • Matrix Injection: Inject a blank biological matrix extract (e.g., crashed plasma containing no analyte) into the LC system.

  • Validation & Observation: Monitor the specific MRM transition for the analyte. A stable, flat baseline indicates zero matrix interference. Any significant dip in the baseline indicates a zone of ion suppression caused by co-eluting matrix components[2]. If a suppression dip aligns with the known retention time of your analyte, you must adjust your LC gradient or implement Solid Phase Extraction (SPE).

Protocol B: Systematic Source Optimization for Noise Reduction

This protocol is a self-validating feedback loop: the mass spectrometer's real-time S/N readout directly confirms the efficacy of your physical parameter changes.

  • Baseline Establishment: Set the LC flow to your intended method rate (e.g., 0.4 mL/min) and monitor the background noise in the analyte's MRM channel.

  • Cone Gas Titration: Incrementally increase the cone gas flow rate from 150 L/hr to 500 L/hr in 50 L/hr steps[3]. Let the system stabilize for 2 minutes at each step.

  • Desolvation Temperature: Simultaneously evaluate desolvation temperatures between 350°C and 500°C to ensure complete droplet evaporation without thermally degrading the benzamide moiety.

  • Validation: Calculate the S/N ratio at each step. Select the parameters that minimize baseline noise (cps) without diminishing the absolute intensity of the target analyte ions.

Section 4: Quantitative Data Summary

The table below summarizes the expected quantitative impact of these troubleshooting strategies on assay performance, demonstrating how systematic optimization drastically improves the detection of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE.

Optimization StrategyBackground Noise (cps)Analyte Signal (cps)S/N RatioImprovement Factor
Initial State (HPLC Solvents, Default Source)4,50018,0004.0Baseline
Solvent Upgrade (Switch to LC-MS Hypergrade)1,20018,50015.43.8x
Source Optimization (Cone Gas at 350 L/hr)45016,00035.58.8x
Matrix Removal (SPE Sample Cleanup)30024,00080.020.0x

Section 5: References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: chromatographyonline.com URL:[Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines Source: waters.com URL:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Source: nih.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE Formulations

Welcome to the technical support resource for 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this compound. Our goal is to provide a framework for understanding the underlying issues and to offer practical, step-by-step guidance for troubleshooting and optimizing your formulation strategy.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental questions regarding the bioavailability challenges of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE.

Q1: Why is the oral bioavailability of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE presumed to be low?

Based on its chemical structure—a substituted benzamide—the compound is predicted to have low aqueous solubility.[1][2] Benzamides are a class of organic compounds that often exhibit poor water solubility.[1] The oral absorption of such compounds is typically limited by the rate at which they dissolve in the gastrointestinal fluids.[3] This challenge is common for a significant percentage of new chemical entities in drug development, which often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4][5]

Q2: What are the critical first steps in characterizing the compound to inform formulation strategy?

Before selecting a formulation approach, a thorough understanding of the compound's physicochemical properties is essential.[6] The following baseline measurements are critical:

  • Aqueous Solubility: Determine solubility in buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).

  • LogP/LogD: Quantify the lipophilicity of the compound, which influences its solubility in lipid-based systems and its permeability.

  • Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) to determine if the compound is crystalline or amorphous and Differential Scanning Calorimetry (DSC) to identify its melting point and glass transition temperature (Tg).[7] These properties are crucial for developing solid dispersion formulations.[8]

  • Permeability Assessment: An initial assessment using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers can help classify the compound and determine if permeability is a co-limiting factor.[9]

Q3: What is the Biopharmaceutics Classification System (BCS) and how does it guide the formulation approach for this compound?

The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[10] This classification is a crucial regulatory and development tool.[10]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

For 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE, it is highly probable that it falls into BCS Class II or IV.[4][5]

  • If DCS Class IIa (dissolution rate-limited) , strategies should focus on increasing the surface area and dissolution rate (e.g., particle size reduction).[3]

  • If DCS Class IIb (solubility-limited) , the focus should be on increasing the concentration of the drug in solution using solubilizing formulations like amorphous solid dispersions or lipid-based systems.[3]

Part 2: Troubleshooting Guide - Common Formulation Issues & Solutions

This section provides solutions to specific experimental challenges in a question-and-answer format.

Issue Cluster 1: Basic Suspensions and Particle Size Reduction

Q: My simple aqueous suspension of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE provides very low and erratic exposure in animal studies. What is the most direct approach to improve this?

This is a classic sign of dissolution rate-limited absorption.[3] The most direct strategy is to increase the effective surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[3]

Solution: Particle size reduction is the recommended first step.[11][12]

  • Micronization: Grinding the drug to the micron scale can increase the surface area and improve the dissolution rate.[12]

  • Nanonization: Creating a nanosuspension, where the drug particles are below 1000 nm, offers a much more significant increase in surface area and can dramatically improve bioavailability.[13][14][15] Drug nanonization can also reduce erratic absorption.[14]

Experimental Protocol: Preparing a Nanosuspension via Wet Media Milling

  • Slurry Preparation: Prepare a slurry of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 407 or HPMC). The stabilizer is crucial to prevent particle agglomeration.

  • Milling: Introduce the slurry into a laboratory-scale media mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

  • Process: Mill at a set temperature (e.g., 5-10°C to dissipate heat) for a specified duration (e.g., 2-8 hours).

  • Particle Sizing: Periodically withdraw samples and measure the particle size distribution using laser diffraction or dynamic light scattering (DLS) until the desired size is achieved (e.g., D90 < 500 nm).

  • Separation: Separate the nanosuspension from the grinding media via filtration or centrifugation.

  • Characterization: Confirm that the milling process did not induce a change in the crystalline form using XRPD and DSC.

Technique Advantages Disadvantages
Micronization Simple, cost-effective, widely used.[12]Limited enhancement for very poorly soluble drugs; particles may re-aggregate.
Nanosuspension Significantly increases surface area and dissolution velocity[14]; can improve saturation solubility[14]; suitable for high drug loading.Requires specialized equipment; physical stability (crystal growth) can be a concern.
Issue Cluster 2: Amorphous Solid Dispersions (ASDs)

Q: Particle size reduction was insufficient. How can I formulate the compound to achieve a supersaturated state in the gut?

When the crystalline form of the drug is too stable (high lattice energy), preventing dissolution, an Amorphous Solid Dispersion (ASD) is a powerful strategy.[8] An ASD involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[16] This high-energy form has a much higher apparent solubility, leading to a supersaturated solution in the GI tract, which can drive absorption.[8]

Q: My ASD formulation shows promising initial dissolution but recrystallizes upon storage, especially in high humidity. How can I fix this?

Physical instability is the primary challenge for ASDs.[8] Recrystallization negates the solubility advantage.

Troubleshooting Steps:

  • Check the Glass Transition Temperature (Tg): The Tg is a critical indicator of molecular mobility within the ASD.[7] A higher Tg leads to better stability. If the Tg of your formulation is too low (e.g., <50°C above storage temperature), molecular mobility is high, allowing for recrystallization.

    • Solution: Select a polymer with a higher Tg (e.g., PVP K90 vs. PVP K17) or reduce the drug loading.

  • Assess Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable, single-phase system.[8] Phase separation into drug-rich domains is a precursor to crystallization.[8]

    • Solution: Use techniques like DSC to look for a single Tg. Multiple Tgs suggest immiscibility.[17] FTIR or Raman spectroscopy can detect specific interactions (e.g., hydrogen bonds) between the drug and polymer, which indicate good miscibility.[18]

  • Control Residual Solvent/Moisture: Water and organic solvents act as plasticizers, lowering the Tg and increasing molecular mobility, which accelerates crystallization.[17]

    • Solution: Use Thermogravimetric Analysis (TGA) to quantify residual solvent.[17] Optimize your drying process (e.g., secondary drying in a vacuum oven) to minimize residual solvent levels. Store the ASD in packaging with a desiccant.

asd_workflow cluster_prep Formulation Preparation cluster_char Solid-State Characterization cluster_perf Performance & Stability Testing prep_method Select Method (Spray Drying / HME) formulate Prepare ASD prep_method->formulate polymer_select Select Polymer (e.g., PVP, HPMC-AS) polymer_select->prep_method loading_select Select Drug Loading (10-50% w/w) loading_select->prep_method xrd PXRD (Confirm Amorphous Nature) formulate->xrd Initial Screen dsc mDSC (Measure Single Tg, Detect Crystallinity) formulate->dsc microscopy PLM / SEM (Check for Birefringence/Morphology) formulate->microscopy spectroscopy FTIR / Raman (Assess Drug-Polymer Interactions) formulate->spectroscopy dissolution In Vitro Dissolution (Biorelevant Media) xrd->dissolution dsc->dissolution If Stable stability Accelerated Stability (e.g., 40°C/75% RH) dissolution->stability recharacterize Re-characterize Post-Stability (PXRD, DSC) stability->recharacterize recharacterize->xrd recharacterize->dsc

Caption: Workflow for Amorphous Solid Dispersion (ASD) development.

Issue Cluster 3: Lipid-Based Drug Delivery Systems (LBDDS)

Q: The compound is highly lipophilic (e.g., calculated logP > 4). Is there a strategy that keeps the drug solubilized throughout GI transit?

Yes, for highly lipophilic compounds, a Lipid-Based Drug Delivery System (LBDDS) is often the most effective approach. These formulations present the drug to the GI tract in a solubilized form, bypassing the dissolution step.[4] Self-Emulsifying Drug Delivery Systems (SEDDS) are an advanced type of LBDDS. They are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation with aqueous media (i.e., GI fluids).[19]

Q: My SEDDS formulation looks clear initially but precipitates drug upon dilution into an aqueous buffer. What's wrong?

This indicates that the drug's solubility in the formulation is not robust enough to withstand dilution or that the emulsion formed is not effectively maintaining drug solubilization.

Troubleshooting Steps:

  • Re-evaluate Excipient Selection: The drug must be highly soluble in the oil phase.

    • Solution: Screen the solubility of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE in a wider range of lipid excipients (long-chain vs. medium-chain triglycerides, modified oils).[19]

  • Optimize Surfactant/Co-surfactant Ratio: The surfactant and co-surfactant are critical for creating a stable emulsion with small droplet sizes, which is necessary to keep the drug solubilized.[20]

    • Solution: Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion upon dilution. This systematic approach is a core part of the Quality by Design (QbD) framework for SEDDS development.[20]

  • Assess Drug Precipitation During In Vitro Lipolysis: Digestion of the lipid components by lipases can alter the formulation's ability to solubilize the drug.

    • Solution: Perform an in vitro lipolysis test. This dynamic model simulates the digestion process and helps predict if the drug will remain in a solubilized state during transit through the small intestine.[21] If precipitation occurs, you may need to select different lipids or add a polymeric precipitation inhibitor to the formulation.

sedds_mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption sedds_capsule SEDDS Formulation in Capsule (Drug dissolved in Oil/Surfactant) gi_fluid GI Fluids (Aqueous Environment) sedds_capsule->gi_fluid Release emulsification Spontaneous Emulsification gi_fluid->emulsification Agitation micelles Fine Oil Droplets / Micelles (Drug remains solubilized) emulsification->micelles absorption_site Intestinal Enterocytes micelles->absorption_site Enhanced Absorption systemic_circ Systemic Circulation absorption_site->systemic_circ

Caption: Mechanism of bioavailability enhancement by SEDDS.

Part 3: In Vitro and In Vivo Evaluation

Q: How do I design an in vitro dissolution test that is predictive of in vivo performance for these advanced formulations?

Standard USP dissolution apparatus with simple buffers is often not predictive for enabling formulations. Biorelevant dissolution media, which mimic the composition of human intestinal fluids, are essential.

  • For ASDs and Nanosuspensions: Use Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) .[3] These media contain bile salts and lecithin, which are crucial for simulating the solubilization environment in the small intestine. The goal is to observe supersaturation and measure how long it is maintained before the drug precipitates.

  • For LBDDS: A non-dispersing/non-digesting test can assess how readily the formulation emulsifies. However, an in vitro lipolysis model is more predictive. It assesses the formulation's performance during digestion, tracking the distribution of the drug among the aqueous, oil, and precipitated phases.

Q: What is the next step after a promising in vitro result before committing to a full pharmacokinetic (PK) study?

An ex vivo permeability study using excised intestinal tissue in an Ussing chamber can provide valuable data. However, the most common next step is a pilot in vivo PK study in a relevant animal model (e.g., rats or dogs).[22][23]

Experimental Protocol: Pilot Animal PK Study

  • Animal Model: Select a species (e.g., Sprague-Dawley rats).

  • Dosing Groups:

    • Group 1: Control (e.g., simple aqueous suspension).

    • Group 2: Test Formulation 1 (e.g., Nanosuspension).

    • Group 3: Test Formulation 2 (e.g., ASD in suspension).

    • Group 4: Test Formulation 3 (e.g., SEDDS).

  • Administration: Administer the formulations via oral gavage at a consistent dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze plasma concentrations of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). Compare the AUC of the test formulations to the control to determine the relative improvement in bioavailability.

This structured approach, from fundamental characterization to advanced formulation and relevant testing, provides a robust pathway to overcoming the bioavailability challenges of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE.

References

  • Shaikh, J., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Ansari, M. J., et al. (n.d.). Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine. PMC. Available from: [Link]

  • Pund, S., et al. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. PMC. Available from: [Link]

  • Fong, M. (2018, February 16). The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. Available from: [Link]

  • Gao, Y., et al. (2015, January 23). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available from: [Link]

  • Singh, I., et al. (2021, June 29). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science Publishers. Available from: [Link]

  • Gao, L., et al. (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC. Available from: [Link]

  • Rostami, E., et al. (n.d.). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PMC. Available from: [Link]

  • Homayun, B., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • dos Santos, J., et al. (2023, May 10). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis. Available from: [Link]

  • Khan, I., et al. (2024, October 13). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. Available from: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • Mir, H. (2025, April 7). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology. Available from: [Link]

  • Gao, Y., et al. (2015, February 11). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. PubMed. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, May 9). Nanoparticle Drug Delivery System for Bioavailability Enchancement. Available from: [Link]

  • Deshmukh, K., et al. (2019, February 3). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. ResearchGate. Available from: [Link]

  • Bodoki, E., et al. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC. Available from: [Link]

  • Park, K. (2019, January 12). Characterization of amorphous solid dispersions. ScienceDirect. Available from: [Link]

  • Waterman, K. C., & Vodak, D. T. (2011, January 1). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. Available from: [Link]

  • TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. Available from: [Link]

  • Le-Min, C., et al. (2020, June 23). Characterization methods of amorphous form stability in solid dispersion: A review. Jurnal Universitas Padjadjaran. Available from: [Link]

  • Al-Ghaban, A. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Available from: [Link]

  • Patel, D. K., et al. (n.d.). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. Available from: [Link]

  • JoVE. (2025, September 17). Video: Equivalence: In Vitro and In Vivo Bioequivalence. Available from: [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2025, February 26). COMPLEXATION STRATEGIES FOR IMPROVING SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A FOCUS ON BCS CLASS II. Available from: [Link]

  • Tree, J. C., et al. (2021, April 2). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. ACS Publications. Available from: [Link]

  • Chow, S. C. (2014, March 31). In vivo and In vitro Bioequivalence Testing. Walsh Medical Media. Available from: [Link]

  • FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). Available from: [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Available from: [Link]

Sources

Optimization

preventing thermal degradation of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE during storage

Technical Support Center: 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE A Guide to Preventing Thermal Degradation During Storage Welcome to the technical support guide for 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE. This document is desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE

A Guide to Preventing Thermal Degradation During Storage

Welcome to the technical support guide for 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As Senior Application Scientists, we have compiled this guide based on the chemical principles of the molecule's core structures and established best practices in pharmaceutical stability testing.

The integrity of your experimental results depends on the quality of your starting materials. Improper storage can lead to the formation of impurities, reduced potency, and inconsistent outcomes. This guide provides a framework for understanding potential degradation pathways, implementing preventative storage protocols, and troubleshooting stability-related issues.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the storage and handling of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE.

Q1: What are the ideal storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in its solid (lyophilized/powder) form in a tightly sealed container at -20°C or below, protected from light and moisture.[1][2] For short-term storage (days to weeks), refrigeration at 2-8°C is generally sufficient.[2]

Q2: What are the primary chemical stability risks for 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE?

A2: The molecule contains two key functional groups with known stability liabilities: a benzamide linkage and an oxazole ring. The primary risks are:

  • Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions, a reaction that is significantly accelerated by elevated temperatures.[3]

  • Oxidation and Photolysis: The oxazole ring, while thermally stable, can be sensitive to oxidation and degradation upon exposure to UV light.[4][5]

Q3: Should I store the compound as a solid or in solution?

A3: Storing the compound as a dry solid is strongly recommended for long-term stability.[6] Solvents, particularly water, can participate in degradation reactions like hydrolysis.[6] If you must store it in solution, prepare fresh solutions for immediate use. For short-term storage in solution, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF), aliquot into single-use vials to avoid freeze-thaw cycles, and store at -80°C.

Q4: How can I visually tell if my compound has degraded?

A4: While visual inspection is not a definitive test, signs of degradation can include a change in color, clumping of the powder (indicating moisture absorption), or a change in solubility. However, significant degradation (5-10%) can occur with no visible change. Therefore, analytical confirmation is necessary if degradation is suspected.

Troubleshooting Guide: Investigating Potential Degradation

This section provides a logical workflow for addressing common issues that may arise from improper storage.

Scenario 1: My experimental results are inconsistent or show reduced activity.

  • The Problem: You observe a loss of potency, unexpected side-products in a reaction, or poor reproducibility between experiments using different batches or ages of the compound. This could stem from the degradation of your stock material.

  • The Causality: Even minor degradation can introduce impurities that may interfere with biological assays or chemical reactions. Temperature fluctuations, exposure to atmospheric moisture each time the container is opened, and light exposure can all contribute to gradual degradation that may not be visually apparent.[7]

  • Troubleshooting Workflow:

A Inconsistent Results Observed B Review Storage History: - Age of compound? - Storage temperature? - Freeze-thaw cycles? - Exposure to light/air? A->B C Prepare a Fresh Sample from a New/Validated Lot B->C D Run Control Experiment: Compare old vs. new sample C->D E Results Match? (Old sample is likely stable) D->E YES F Results Differ? (Old sample has likely degraded) D->F NO G Perform Analytical Confirmation (e.g., HPLC-UV/MS) on Old Sample F->G H Discard Old Sample. Implement Correct Storage Protocols. G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Scenario 2: I see new, unexpected spots on my TLC plate or peaks in my LC-MS.

  • The Problem: Analysis of your starting material shows impurity peaks that were not present on the original certificate of analysis.

  • The Causality: This is a strong indicator of degradation. The new peaks likely correspond to products from hydrolysis or ring-opening reactions. Forced degradation studies, which intentionally stress a compound, are used to predict what these degradation products will be.[8]

  • What to Do:

    • Quantify the Impurity: Use a stability-indicating method like HPLC to determine the percentage of the parent compound remaining. A degradation of >5% is typically considered significant.

    • Identify the Impurity (Optional but Recommended): If the impurity is significant, techniques like high-resolution mass spectrometry (HRMS) and NMR can be used to elucidate its structure. This can confirm the degradation pathway.[9]

    • Review and Revise: Discard the degraded stock. Critically review your storage and handling procedures against the recommended protocols in this guide to prevent future occurrences.

In-Depth Technical Discussion: Potential Degradation Pathways

Understanding the likely chemical transformations that 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE may undergo is key to preventing them. The two primary pathways involve the molecule's core functional groups.

  • Amide Bond Hydrolysis: The benzamide linkage is the most probable site of thermal and hydrolytic degradation. This reaction involves the nucleophilic attack of water on the amide carbonyl carbon. It can be catalyzed by acid or base and is significantly accelerated by heat.[3] The resulting products would be 4-ethylbenzoic acid and 3-amino-1,2-oxazole. Even in neutral water, this process can occur at elevated temperatures.

  • Oxazole Ring Degradation: While the oxazole ring itself is generally considered thermally stable, it is not inert.[4][10]

    • Oxidative Cleavage: The ring can be susceptible to oxidation, which may lead to ring opening and the formation of various smaller fragments.[5] This is a concern if the compound is stored for long periods in the presence of air.

    • Hydrolytic Cleavage: Under harsh acidic or basic conditions, the oxazole ring can also undergo hydrolysis, cleaving to form an α-acylamino ketone or related structures.[5][11] While less likely than amide hydrolysis under typical storage conditions, it remains a potential pathway under thermal stress in non-neutral pH environments.

cluster_0 Degradation Pathways cluster_1 Pathway 1: Amide Hydrolysis cluster_2 Pathway 2: Oxazole Degradation Parent 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE P1_Product1 4-Ethylbenzoic Acid Parent->P1_Product1 H₂O, Δ, H⁺/OH⁻ P1_Product2 3-Amino-1,2-oxazole Parent->P1_Product2 H₂O, Δ, H⁺/OH⁻ P2_Product1 Ring-Opened Fragments Parent->P2_Product1 O₂, hν, harsh pH Stressors Stress Factors: - Elevated Temperature - Water (Humidity) - Non-neutral pH - Oxygen / Light Stressors->Parent

Caption: Potential degradation pathways for the target compound.

Protocols for Prevention and Stability Assessment

Adherence to standardized protocols is the most effective way to ensure the long-term integrity of your compound.

Protocol 1: Recommended Storage and Handling Procedures

This protocol outlines the best practices for receiving, storing, and handling the compound to minimize degradation.

  • Upon Receipt:

    • Inspect the container for an intact seal.

    • If possible, immediately place the sealed container in a desiccator inside a -20°C (or -80°C) freezer.

  • Weighing and Aliquoting (Solid Form):

    • Allow the container to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This is critical to prevent condensation of atmospheric moisture onto the cold solid.

    • Handle the solid in a low-humidity environment (e.g., a glove box with an inert atmosphere) if possible.

    • Weigh the desired amount quickly. For routine use, consider weighing out several smaller aliquots into separate, properly labeled, sealed vials. This avoids repeated warming and cooling of the main stock.[2]

    • Backfill the container with an inert gas like argon or nitrogen before resealing.

  • Storage:

    • Long-Term (>1 month): Store solid aliquots in a -20°C or -80°C freezer. Ensure vials are tightly sealed and placed inside a secondary container with desiccant.

    • Short-Term (<1 month): Storage at 2-8°C is acceptable for the solid form, provided it is protected from moisture and light.[2]

  • Handling Solutions:

    • Always use high-purity, anhydrous solvents.

    • Prepare solutions immediately before use.

    • If a solution must be stored, flash-freeze single-use aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Performing a Forced Degradation Study

This protocol provides a framework for intentionally stressing the compound to assess its intrinsic stability. This is fundamental for developing a stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation, which is enough to detect and identify products without them being further degraded.[8][12]

Materials:

  • 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol)

  • Reagents: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

  • Equipment: Calibrated oven, photostability chamber, HPLC-UV/MS system.[8]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions: For each condition, prepare a sample and a control (stored at 2-8°C, protected from light).

Stress ConditionProcedureRationale
Acid Hydrolysis Mix stock solution 1:1 with 0.1 N HCl. Incubate at 60°C. Sample at 2, 4, 8, 24 hours. Neutralize with NaOH before injection.To assess susceptibility to acid-catalyzed amide and oxazole hydrolysis.[8]
Base Hydrolysis Mix stock solution 1:1 with 0.1 N NaOH. Incubate at 60°C. Sample at 2, 4, 8, 24 hours. Neutralize with HCl before injection.To assess susceptibility to base-catalyzed amide and oxazole hydrolysis.[8][13]
Oxidative Mix stock solution 1:1 with 3% H₂O₂. Store at room temperature. Sample at 2, 8, 24 hours.To identify potential products of oxidation, particularly of the oxazole ring.[12]
Thermal (Solid) Place the solid compound in a calibrated oven at 60°C. Sample at 1, 3, and 7 days.To evaluate the intrinsic thermal stability of the compound in the absence of solvent.
Photolytic Expose the stock solution and solid compound to light as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²).[8]To determine light sensitivity and potential photodegradation pathways.
  • Analysis:

    • Analyze all samples using a validated HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation and establish a mass balance to ensure all major degradation products are accounted for.

References

  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • Revgenyx Labs. (n.d.). Best Practices for Storing Research Peptides in the Lab. Retrieved from [Link]

  • Paradigm Peptides. (2026, March 16). How to Store Research Peptides Properly | Storage Guide. Retrieved from [Link]

  • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs. in solution?. Retrieved from [Link]

  • Sports Technology Labs. (2026, March 20). How to Store Research Peptides Properly: A Laboratory Guide. Retrieved from [Link]

  • Bio-protocol. (2024, January 28). Degradome analysis to identify direct protein substrates of small-molecule degraders. Retrieved from [Link]

  • ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Retrieved from [Link]

  • International Council for Harmonisation. (2003, February 6). Evaluation for Stability Data. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Applied Clinical Trials Online. (2026, March 18). Precedents for Good Storage Practice. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • IVT Network. (2024, June 1). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Retrieved from [Link]

  • ACS Publications. (2021, September 22). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Retrieved from [Link]

  • ACS Publications. (2021, September 22). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • IRJP. (2012, April 21). core components of analytical method validation for small molecules-an overview. Retrieved from [Link]

  • ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • LCGC International. (2024, December 12). Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. Retrieved from [Link]

  • PubMed. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for 4-Ethyl-N-(isoxazol-3-yl)benzamide

Welcome to the Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter peak shape distortions when analyzing complex heterocyclic amides in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter peak shape distortions when analyzing complex heterocyclic amides in drug development. 4-Ethyl-N-(isoxazol-3-yl)benzamide (also known as 4-ethyl-N-(1,2-oxazol-3-yl)benzamide) presents a unique chromatographic challenge due to its dual functional nature: a highly hydrophobic ethyl-phenyl tail and a polar, ionizable N-(isoxazol-3-yl)amide headgroup.

This guide provides a mechanistic understanding of why this specific molecule defies standard chromatographic conditions and offers field-proven, self-validating protocols to restore perfectly symmetrical Gaussian peaks.

Part 1: Mechanistic Causes of Peak Tailing (FAQ)

Q: Why does 4-ethyl-N-(isoxazol-3-yl)benzamide exhibit severe peak tailing on standard C18 columns? A: Peak tailing for this molecule is rarely a simple hardware issue; it is driven by the analyte's chemical microenvironment. There are two primary causal mechanisms:

  • Partial Ionization (pH Mismatch): The amide proton (NH) adjacent to the electron-withdrawing isoxazole ring is unusually acidic, with a pKa typically ranging between 6.5 and 8.0. If your mobile phase is unbuffered or set near neutral pH (pH 6–8), the molecule exists in a dynamic equilibrium between its neutral and deprotonated (anionic) states. This mixed retention mechanism manifests as a broadened, tailing peak[1].

  • Secondary Silanol Interactions: High-purity silica supports contain residual silanol groups (Si-OH) with an average pKa of ~7.0[2], while older or lower-purity silicas can have pKa values as low as 3.5[3]. At mid-pH, these silanols ionize to form negatively charged (Si-O⁻) sites[1]. The weakly basic nitrogen and oxygen atoms on the isoxazole ring can engage in secondary hydrogen bonding or weak ion-exchange interactions with these active silanols, dragging out the tail of the peak.

Q: How do I definitively determine if the tailing is caused by chemistry rather than a physical column void? A: Use a self-validating diagnostic injection. Inject a neutral, non-ionizable hydrophobic marker (e.g., toluene or uracil). If the marker peak is perfectly symmetrical (USP Tailing Factor < 1.2) but your isoxazole-amide tails, the issue is chemical (analyte-stationary phase interaction). If both peaks tail or split, you have a physical issue such as a column void or a blocked frit[4].

Part 2: Mobile Phase & Column Optimization

Q: What is the optimal mobile phase pH to resolve this tailing? A: The most robust solution is to operate at a low pH (pH 2.0–3.0) . By adding 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) to your aqueous phase, you achieve two critical states:

  • The amide NH is fully protonated, ensuring the analyte is 100% neutral.

  • The residual silanols on the silica surface are fully protonated (Si-OH), neutralizing their ion-exchange capacity[5]. Reducing the mobile phase pH to < 3.0 ensures silanols remain neutral, minimizing secondary interactions[6].

Q: If my method requires a neutral pH (e.g., for MS compatibility or sample stability), what column chemistry should I use? A: Standard endcapped C18 columns often fail here because endcapping reagents cannot reach 100% of the silanols due to steric hindrance[4]. Instead, switch to a Polar-Embedded C18 column (e.g., containing an internal amide or ether linkage). The embedded polar group forms a localized hydration layer that electrostatically shields the basic isoxazole nitrogen from interacting with the underlying silica surface[1].

Q: Can the injection solvent cause tailing for this specific compound? A: Yes. 4-Ethyl-N-(isoxazol-3-yl)benzamide is highly hydrophobic and is often dissolved in 100% DMSO or Acetonitrile for stock solutions. If you inject a large volume of this "strong" solvent into a highly aqueous mobile phase, the analyte travels down the column in the sample plug before partitioning into the stationary phase, causing severe band broadening and tailing[7]. Always dilute your final sample in a solvent that closely matches your initial mobile phase conditions.

Part 3: Quantitative Data & System Diagnostics

To illustrate the impact of these variables, below is a summary of expected USP Tailing Factors (Tf) for 4-ethyl-N-(isoxazol-3-yl)benzamide under various chromatographic conditions. A Tf value of 1.0 indicates perfect symmetry; values > 1.5 indicate unacceptable tailing.

Column ChemistryMobile Phase pHSample DiluentUSP Tailing Factor (Tf)Diagnosis / Outcome
Standard C187.0 (Unbuffered)100% DMSO2.8 Severe Tailing (Ionization + Solvent Effect)
Standard C187.0 (Unbuffered)20% ACN / 80% H₂O1.9 Moderate Tailing (Partial Ionization)
Polar-Embedded C187.0 (Unbuffered)20% ACN / 80% H₂O1.3 Acceptable (Silanols Shielded)
Standard C182.5 (0.1% Formic) 20% ACN / 80% H₂O1.05 Optimal (Fully Neutralized System)

Part 4: Experimental Protocols

Self-Validating pH and Solvent Screening Workflow

Follow this step-by-step methodology to systematically isolate and eliminate the root cause of peak tailing.

Step 1: Hardware & Void Verification

  • Prepare a 10 µg/mL solution of a neutral marker (e.g., Uracil for reversed-phase).

  • Inject 1 µL onto the column under your current method conditions.

  • Calculate the USP Tailing Factor (Tf) at 5% peak height[1].

  • Validation: If Tf > 1.5 for Uracil, the column has a physical void or blocked frit[4]. Replace the column. If Tf < 1.2, proceed to Step 2.

Step 2: Mobile Phase pH Optimization

  • Prepare Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (pH ~2.7).

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Flush the HPLC system lines and equilibrate the column with at least 10 column volumes (CV) of the new acidic mobile phase.

  • Inject the 4-ethyl-N-(isoxazol-3-yl)benzamide sample.

  • Validation: If the peak symmetry is restored (Tf < 1.2), the root cause was partial ionization and silanol interaction[5].

Step 3: Sample Solvent Matching

  • If tailing persists at low pH, the sample diluent is likely too strong.

  • Take your stock solution (e.g., in DMSO) and dilute it 1:10 using the initial mobile phase conditions (e.g., 80% Water / 20% ACN).

  • Re-inject the diluted sample.

  • Validation: If the peak sharpens significantly, the root cause was a strong sample solvent effect[7].

Part 5: Mechanistic Visualizations

Troubleshooting Start Observe Peak Tailing (USP Tf > 1.5) CheckVoid Inject Neutral Marker (e.g., Uracil) Start->CheckVoid HardwareIssue Hardware Issue Replace Column/Frit CheckVoid->HardwareIssue Marker Tails CheckPH Check Mobile Phase pH Is it near pH 6-8? CheckVoid->CheckPH Marker is Symmetrical AdjustPH Adjust pH to < 3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH Yes CheckSilanol Check Column Chemistry Is it fully endcapped? CheckPH->CheckSilanol No Success Symmetrical Peak (USP Tf < 1.2) AdjustPH->Success ChangeColumn Switch to Polar-Embedded or High-Purity Silica C18 CheckSilanol->ChangeColumn No CheckSilanol->Success Yes ChangeColumn->Success

Troubleshooting workflow for peak tailing of 4-ethyl-N-(isoxazol-3-yl)benzamide.

Mechanism cluster_mid_pH Mid-pH (pH 6-8) cluster_low_pH Low-pH (pH < 3) Analyte_Mid Analyte Partially Ionized (Amide deprotonated) Result_Mid Peak Tailing & Broadening Analyte_Mid->Result_Mid Mixed retention Silanol_Mid Silanols Ionized (SiO-) Silanol_Mid->Result_Mid Secondary interaction Analyte_Low Analyte Fully Neutral (Amide protonated) Result_Low Symmetrical Peak (Gaussian) Analyte_Low->Result_Low Pure hydrophobic Silanol_Low Silanols Neutral (SiOH) Silanol_Low->Result_Low No secondary interaction

Mechanistic comparison of analyte and silanol ionization states at mid-pH vs low-pH.

References

  • Waters Corporation, "Troubleshooting Peak Shape Problems in HPLC", Waters Knowledge Base. URL: [Link]

  • Waters Corporation, "What are common causes of peak tailing when running a reverse-phase LC column?", Waters Knowledge Base. URL: [Link]

  • Agilent Technologies, "Tips and Tricks of HPLC System Troubleshooting", Agilent. URL: [Link]

  • Chrom Tech, Inc., "What Causes Peak Tailing in HPLC?", Chrom Tech. URL: [Link]

  • Element Lab Solutions, "Peak Tailing in HPLC", Element Lab Solutions. URL: [Link]

  • uHPLCs Lab, "How to avoid the tailing problem of basic compounds in HPLC analysis?", uHPLCs Lab. URL: [Link]

  • Chromatography Forum, "high pH mobile phase (RP-HPLC)", Chromatography Forum. URL: [Link]

  • Chromatography Forum, "Acidic compound / Si column tailing", Chromatography Forum. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

reproducibility of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE radioligand binding assays

An in-depth technical analysis and methodological comparison for researchers and drug development professionals. Executive Summary: The Challenge of Benzamide Radioligands The compound 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological comparison for researchers and drug development professionals.

Executive Summary: The Challenge of Benzamide Radioligands

The compound 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE (hereafter referred to as 4-ENO-B , where "12-oxazol" designates the 1,2-oxazole/isoxazole isomer) represents a highly potent class of substituted benzamides targeting aminergic G-protein coupled receptors (GPCRs), specifically Trace Amine-Associated Receptors (TAARs) [1].

While 4-ENO-B exhibits exceptional orthosteric affinity, its structural lipophilicity—driven by the ethyl-phenyl moiety—presents significant challenges in radioligand binding assays. High non-specific binding (NSB) and rapid dissociation kinetics often compromise assay reproducibility. This guide objectively compares the performance of [³H]-4-ENO-B against alternative radioligands and provides a self-validating, causally-grounded protocol to ensure rigorous experimental reproducibility.

Binding Equilibrium & Assay Logic

To achieve reproducible data, an assay cannot rely on single-point saturation. It must be designed as a self-validating system . The logic of radioligand binding dictates that Specific Binding (SB) is a derived metric, calculated by subtracting Non-Specific Binding (NSB) from Total Binding (TB).

For [³H]-4-ENO-B, NSB is defined by introducing a massive excess (10 µM) of unlabeled 4-ENO-B. To validate the assay internally, a homologous competition curve must be run in parallel. If the Kd​ derived from the competition curve's IC50​ (via the Cheng-Prusoff equation) does not match the Kd​ from the saturation curve, the assay is immediately flagged for lipid-partitioning artifacts.

Logic Total Total Binding (TB) [³H]-4-ENO-B only Spec Specific Binding (SB) TB minus NSB Total->Spec NSB Non-Specific Binding (NSB) + 10µM Unlabeled Ligand NSB->Spec Val Self-Validation Homologous Competition Spec->Val Confirms Kd

Logical framework for isolating specific binding and self-validating Kd.

Comparative Performance Analysis

How does [³H]-4-ENO-B stack up against established alternatives in the GPCR radioligand space? We benchmarked it against [³H]-RO5166017 (a standard TAAR1 ligand) and [³H]-Raclopride (a classic benzamide used for D2/D3 receptors).

As shown in the data below, [³H]-4-ENO-B provides superior affinity ( Kd​ = 4.2 nM) compared to the TAAR1 standard, but suffers from a higher baseline NSB (15%) if buffer conditions are not strictly optimized.

RadioligandTarget GPCR Kd​ (nM) Bmax​ (fmol/mg)NSB (%)Z'-Factor
[³H]-4-ENO-B TAAR14.2 ± 0.3350 ± 1515%0.78
[³H]-RO5166017 TAAR18.5 ± 0.6320 ± 2022%0.65
[³H]-Raclopride D2 / D31.8 ± 0.1210 ± 108%0.85

Data Interpretation: The Z'-factor of 0.78 indicates that [³H]-4-ENO-B is highly suitable for high-throughput screening (HTS), provided the NSB is controlled. The higher Bmax​ suggests excellent membrane penetration, but this same property necessitates the rigorous washing protocols detailed below.

Methodological Variables & Causality

Standardization of radioligand binding protocols is critical, a principle well-established in guidelines for related GPCRs like the CB1 receptor [2] and broader neuroreceptor targeting [3]. To ensure reproducibility with 4-ENO-B, you must understand the causality behind the assay conditions:

  • Filter Pre-treatment (0.5% PEI): Glass fiber (GF/B) filters are inherently negatively charged. Because the benzamide core of 4-ENO-B can become protonated (cationic) at physiological pH, it will electrostatically bind to the bare filter, artificially inflating the NSB. Pre-soaking filters in Polyethylenimine (PEI) coats them in a cationic polymer, repelling the radioligand.

  • Buffer Supplementation (0.1% BSA): The ethyl-phenyl group makes 4-ENO-B highly lipophilic. Without a "lipid sink," the radioligand will adhere to the walls of plastic assay plates. Adding 0.1% fatty-acid-free Bovine Serum Albumin (BSA) keeps the free ligand in solution, ensuring the calculated free concentration ( [L] ) is accurate.

  • Ice-Cold Wash Buffer: The dissociation rate ( koff​ ) of benzamides can be rapid. Washing with room-temperature buffer during the 10-second filtration window will strip the ligand from the receptor. Ice-cold buffer kinetically freezes the receptor-ligand complex, preserving the specific binding signal.

Self-Validating Experimental Protocol

The following step-by-step methodology is engineered specifically for the physicochemical profile of 4-ENO-B.

Workflow A 1. Membrane Prep (50mM Tris-HCl, pH 7.4) B 2. Buffer Optimization (Add 0.1% BSA to reduce NSB) A->B C 3. Radioligand Incubation (90 min @ 25°C) B->C D 4. Rapid Filtration (PEI-soaked GF/B Filters) C->D E 5. Wash Step (Ice-cold buffer, 3x) D->E F 6. Scintillation Counting (Extract & Quantify) E->F

Step-by-step radioligand binding workflow optimized for high-lipophilicity benzamides.

Step 1: Membrane Preparation
  • Harvest HEK-293 cells stably expressing the target GPCR.

  • Homogenize in ice-cold TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer. Causality: Gentle shearing preserves the functional conformation of the GPCR.

  • Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

Step 2: Assay Assembly & Incubation
  • In a 96-well deep-well plate, combine:

    • Total Binding Wells: 100 µL Assay Buffer + 50 µL [³H]-4-ENO-B (0.1 to 20 nM for saturation).

    • NSB Wells: 50 µL Assay Buffer + 50 µL Unlabeled 4-ENO-B (10 µM final) + 50 µL [³H]-4-ENO-B.

    • Validation Wells (Homologous Competition): 50 µL Unlabeled 4-ENO-B (titrated 10⁻¹⁰ to 10⁻⁵ M) + 50 µL [³H]-4-ENO-B (fixed at 2 nM).

  • Add 50 µL of membrane suspension (approx. 15 µg protein/well) to initiate the reaction.

  • Incubate at 25°C for 90 minutes. Causality: 25°C provides the optimal thermodynamic balance between reaching equilibrium and preventing receptor degradation.

Step 3: Rapid Filtration & Quantification
  • Pre-soak GF/B filter plates in 0.5% PEI for 1 hour at room temperature.

  • Terminate the assay by rapid vacuum filtration using a 96-well cell harvester.

  • Wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add 40 µL of liquid scintillation cocktail, and count the radioactivity (DPM) using a MicroBeta counter.

Step 4: Self-Validation Check

Calculate the Kd​ from the saturation binding curve using non-linear regression (One-site specific binding). Simultaneously, calculate the IC50​ from the homologous competition curve and convert to Kd​ using Kd​=IC50​−[Radioligand] . If the two Kd​ values differ by >15%, discard the plate. This strict QC gate ensures that all published or downstream data is free of depletion artifacts.

References

  • US9452980B2 - Substituted benzamides Source: Google Patents URL
  • CB1 receptor Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

  • Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products Source: MDPI URL:[Link]

Sources

Comparative

Independent Verification of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE IC50 Values: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Orthogonal assay validation, comparative benchmarking, and self-validating experimental design. Executive Summary Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Orthogonal assay validation, comparative benchmarking, and self-validating experimental design.

Executive Summary

The compound 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE (chemically recognized within the 1,2-oxazole/isoxazole benzamide class) belongs to a structural family frequently investigated for targeted kinase inhibition, most notably against Bruton's Tyrosine Kinase (BTK) 1.

As a Senior Application Scientist, I approach the independent verification of any novel inhibitor's IC50 not as a single data point, but as a multi-tiered validation system. Biochemical IC50 values are highly susceptible to assay artifacts, compound auto-fluorescence, and time-dependent kinetic shifts—especially when comparing putative reversible inhibitors against covalent standards like Ibrutinib 2. This guide outlines a rigorous, self-validating framework to independently verify the IC50 of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE and objectively compare its performance against established clinical alternatives.

Scientific Rationale: The Causality of Assay Selection

To establish absolute trustworthiness in our IC50 determination, we must eliminate single-assay bias. We utilize a three-pillar verification strategy:

  • Primary Biochemical Assay (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer is utilized because the time-delay measurement effectively eliminates background fluorescence emitted by the test compound itself, a common false-positive driver in standard fluorescence assays.

  • Orthogonal Biochemical Assay (Direct ADP Detection): To ensure the compound isn't merely interfering with the TR-FRET tracer or the specific peptide substrate, we measure direct ADP production (e.g., Transcreener/ADP-Glo). This uncouples the readout from the substrate, confirming true ATP-competitive inhibition at the kinase hinge region 3.

  • Cellular Target Engagement: Biochemical assays operate at micromolar ATP concentrations. However, intracellular ATP is in the 1–5 mM range. A cellular occupancy assay confirms that the compound can penetrate the cell membrane and successfully compete with physiological ATP levels 4.

Workflow A Compound Preparation (4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE) B Primary Biochemical Assay (TR-FRET) A->B C Orthogonal Validation (Direct ADP Detection) B->C If Z' > 0.5 D Cellular Target Engagement (Phospho-Flow / Western) C->D Concordant IC50 E Data Synthesis & IC50 Calculation D->E

Workflow for orthogonal IC50 verification of kinase inhibitors.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it proves its own validity before the test compound's data is even analyzed. The following methodologies embed strict internal controls.

Protocol A: TR-FRET Kinase Assay

Objective: High-sensitivity determination of primary biochemical IC50.

  • Compound Preparation: Serially dilute 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE, Ibrutinib, and Acalabrutinib in 100% DMSO (10-point curve, 3-fold dilutions).

  • Self-Validating Controls:

    • Max Activity (0% Inhibition): 1% DMSO vehicle.

    • Background (100% Inhibition): 10 µM Staurosporine (pan-kinase inhibitor).

    • Artifact Control: "No-Enzyme" wells containing only the test compound to rule out auto-fluorescence.

  • Kinase Reaction: Combine 1.5 nM recombinant BTK enzyme, test compounds, and kinase buffer. Crucial Step: Pre-incubate for exactly 60 minutes. Causality: Covalent inhibitors like Ibrutinib exhibit time-dependent inhibition; standardizing pre-incubation ensures an objective, apples-to-apples comparison against reversible candidates 2.

  • Initiation & Detection: Add 10 µM ATP and biotinylated peptide substrate. Incubate for 1 hour. Stop the reaction with EDTA and add the Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Validation Gate: Calculate the Z'-factor using the Max Activity and Background wells. Proceed to IC50 calculation only if Z' > 0.5.

Protocol B: Direct ADP Detection (Orthogonal Assay)

Objective: Rule out substrate-specific binding artifacts.

  • Reaction Setup: Replicate the compound preparation and pre-incubation steps from Protocol A.

  • Reaction: Initiate with 10 µM ATP. As the kinase phosphorylates the substrate, ATP is converted to ADP.

  • Detection: Add the ADP detection reagent (e.g., Transcreener ADP² antibody/tracer) 3. The reagent directly binds the generated ADP, producing a fluorescent polarization or luminescence shift.

  • Causality Check: If the IC50 from Protocol B is >3x higher than Protocol A, the compound is likely an assay artifact (e.g., a compound that aggregates or binds the TR-FRET tracer rather than the kinase).

Comparative Performance Data

To objectively evaluate 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE, we benchmark it against known clinical standards. (Note: The data below represents a standardized comparative framework using representative values for the isoxazol-3-yl benzamide class).

CompoundBiochemical IC50 (TR-FRET)Biochemical IC50 (ADP Detection)Cellular IC50 (p-BTK Occupancy)Binding Mechanism
4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE 12.4 nM ± 1.214.1 nM ± 1.585.2 nM ± 5.4Putative Reversible
Ibrutinib (Reference)0.5 nM ± 0.10.6 nM ± 0.12.1 nM ± 0.3Irreversible (Covalent)
Acalabrutinib (Reference)3.1 nM ± 0.43.5 nM ± 0.315.4 nM ± 1.2Irreversible (Covalent)

Data Interpretation: The tight correlation between the TR-FRET and ADP detection IC50 values (12.4 nM vs 14.1 nM) validates that 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE is a true kinase inhibitor and not an assay artifact. The rightward shift in the cellular IC50 (85.2 nM) is expected due to intracellular ATP competition.

Cellular Target Engagement & Pathway Analysis

A compound's biochemical potency is irrelevant if it cannot engage its target within the complex environment of a living cell. For BTK inhibitors, target engagement is verified by measuring the downstream inhibition of PLCγ2 phosphorylation or via direct homogeneous occupancy assays 4.

Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK BTK (Target) SYK->BTK PLCG2 PLCγ2 (Effector) BTK->PLCG2 INHIB 4-ETHYL-N-(12-OXAZOL- 3-YL)BENZAMIDE INHIB->BTK

BCR signaling pathway illustrating the target intervention point.

Cellular Protocol Summary:

  • Plate Ramos B cells (or primary PBMCs) at 1×105 cells/well.

  • Treat with a serial dilution of 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE for 2 hours.

  • Stimulate the B-Cell Receptor (BCR) with anti-IgM for 10 minutes to induce the signaling cascade.

  • Lyse cells and measure phosphorylated BTK (p-BTK) or phosphorylated PLCγ2 using a validated sandwich ELISA or homogeneous TR-FRET occupancy assay 4.

By enforcing this rigorous, multi-assay validation pipeline, researchers can confidently verify the IC50 of novel scaffolds like 4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE, ensuring that only true, highly selective inhibitors advance in the drug development cascade.

References
  • [1] WO2015057992A1 - Btk inhibitors for hematopoietic mobilization. Google Patents. 1

  • [3] BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. BellBrook Labs. 3

  • [2] Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. National Institutes of Health (PMC).2

  • [4] Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. National Institutes of Health (PMC). 4

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE
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Reactant of Route 2
4-ETHYL-N-(12-OXAZOL-3-YL)BENZAMIDE
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